molecular formula C17H19NO4 B13838377 Fenoxycarb-d3

Fenoxycarb-d3

Cat. No.: B13838377
M. Wt: 304.35 g/mol
InChI Key: HJUFTIJOISQSKQ-FIBGUPNXSA-N
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Description

Fenoxycarb-d3 is a useful research compound. Its molecular formula is C17H19NO4 and its molecular weight is 304.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H19NO4

Molecular Weight

304.35 g/mol

IUPAC Name

2,2,2-trideuterioethyl N-[2-(4-phenoxyphenoxy)ethyl]carbamate

InChI

InChI=1S/C17H19NO4/c1-2-20-17(19)18-12-13-21-14-8-10-16(11-9-14)22-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19)/i1D3

InChI Key

HJUFTIJOISQSKQ-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])COC(=O)NCCOC1=CC=C(C=C1)OC2=CC=CC=C2

Canonical SMILES

CCOC(=O)NCCOC1=CC=C(C=C1)OC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Fenoxycarb-d3 for Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fenoxycarb-d3, a deuterated internal standard for the highly sensitive and selective quantification of the insecticide Fenoxycarb. This document outlines its core properties, a detailed experimental protocol for its use in pesticide residue analysis, and the logical workflow for such an analysis.

Core Compound Data

This compound serves as an ideal internal standard for analytical methods employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Its physical and chemical properties are summarized below.

PropertyValueCitation(s)
CAS Number 2468639-22-5[1]
Molecular Formula C₁₇H₁₆D₃NO₄[1]
Molecular Weight 304.4 g/mol [1]
Synonyms Ethyl-d3 N-(2-(4-phenoxyphenoxy)ethyl)carbamate
Primary Application Internal standard for Fenoxycarb analysis[1]

Experimental Protocol: Quantification of Fenoxycarb in Fruit and Vegetable Matrices using QuEChERS and LC-MS/MS

This protocol details a general procedure for the extraction and quantification of Fenoxycarb residues in fruit and vegetable samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, with this compound as an internal standard.

1. Materials and Reagents

  • Fenoxycarb analytical standard

  • This compound internal standard solution (e.g., 1 µg/mL in acetonitrile)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium formate

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (dSPE) cleanup tubes (e.g., containing primary secondary amine (PSA) and C18 sorbents)

  • 50 mL polypropylene centrifuge tubes

  • 2 mL autosampler vials

2. Sample Preparation (QuEChERS)

  • Homogenization: Homogenize a representative portion of the fruit or vegetable sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

    • Add the QuEChERS extraction salt packet.

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE cleanup tube.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up supernatant and dilute it with a suitable solvent (e.g., a mixture of water and acetonitrile) to be compatible with the LC mobile phase.

    • Transfer the final extract into a 2 mL autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.

    • Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for both Fenoxycarb and this compound should be monitored. Based on available data, suggested transitions are:

      • Fenoxycarb: 302.1 → 88.0 (quantifier) and 302.1 → 116.2 (qualifier)[1].

      • This compound: The precursor ion will be shifted by +3 m/z (305.1). Product ions may remain the same or shift depending on the fragmentation pattern. It is crucial to optimize the transitions for this compound on the specific instrument used.

4. Quantification

The concentration of Fenoxycarb in the sample is determined by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve prepared with known concentrations of Fenoxycarb and a constant concentration of this compound.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the analytical process.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Sample Homogenization IS_Spike Spike with this compound Homogenization->IS_Spike Extraction QuEChERS Extraction (Acetonitrile + Salts) Centrifugation1 Centrifugation Extraction->Centrifugation1 IS_Spike->Extraction dSPE dSPE Cleanup (PSA + C18) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract Preparation Centrifugation2->Final_Extract LC_Separation LC Separation (C18 Column) Final_Extract->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Analytical workflow for Fenoxycarb residue analysis.

G cluster_quantification Quantification Logic Analyte_Response Fenoxycarb Peak Area Response_Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Response_Ratio IS_Response This compound Peak Area IS_Response->Response_Ratio Concentration Fenoxycarb Concentration Response_Ratio->Concentration Calibration_Curve Calibration Curve Calibration_Curve->Concentration

Caption: Isotope dilution quantification principle.

References

Commercial Suppliers of Fenoxycarb-d3 for Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Fenoxycarb-d3, a deuterated internal standard crucial for the accurate quantification of the insecticide Fenoxycarb in various research applications. This document details product specifications from leading suppliers, outlines a comprehensive experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS), and presents a visual workflow to guide researchers.

Commercial Supplier and Product Specifications

This compound is available from specialized chemical suppliers. The following tables summarize the technical data for this compound offered by prominent vendors, allowing for a clear comparison of their product specifications.

Cayman Chemical
ParameterSpecification
Product Name This compound
CAS Number 2468639-22-5[1]
Molecular Formula C₁₇H₁₆D₃NO₄[1]
Formula Weight 304.4[1]
Purity ≥99% deuterated forms (d₁-d₃)[1]
Format Crystalline Solid
Intended Use Internal standard for the quantification of fenoxycarb by GC- or LC-MS[1]
Storage Temperature -20°C
Stability ≥ 4 years
Solubility Slightly soluble in Chloroform and Methanol
LGC Standards
ParameterSpecification
Product Name This compound
Synonyms Eclipse-d3
Molecular Formula C₁₇D₃H₁₆NO₄
Molecular Weight 304.36
Purity >95% (HPLC)
Format Neat Solid
Available Pack Sizes 1 mg, 5 mg, 10 mg
Storage Temperature +4°C

Experimental Protocol: Quantification of Fenoxycarb using this compound as an Internal Standard by LC-MS

This protocol provides a general methodology for the use of this compound as an internal standard for the accurate quantification of Fenoxycarb in a given sample matrix. Researchers should optimize the parameters based on their specific instrumentation and sample type.

Materials and Reagents
  • Fenoxycarb standard (for calibration curve)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Sample matrix (e.g., plasma, tissue homogenate, environmental sample extract)

Preparation of Stock Solutions
  • Fenoxycarb Stock Solution (1 mg/mL): Accurately weigh 1 mg of Fenoxycarb standard and dissolve it in 1 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

Preparation of Working Solutions
  • Fenoxycarb Working Solutions (for Calibration Curve): Prepare a series of working solutions by serially diluting the Fenoxycarb stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • This compound Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation
  • Spiking: To 100 µL of each sample, calibration standard, and quality control sample, add 10 µL of the 100 ng/mL this compound internal standard working solution.

  • Protein Precipitation (for biological matrices): Add 300 µL of cold acetonitrile to each sample.

  • Vortexing: Vortex each sample for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of vials for LC-MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate Fenoxycarb from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Fenoxycarb: Precursor ion (Q1) m/z → Product ion (Q3) m/z (to be determined by infusion of the standard).

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (to be determined by infusion of the standard, expected to be +3 Da compared to Fenoxycarb).

Data Analysis
  • Integrate the peak areas for both Fenoxycarb and this compound for each sample, standard, and quality control.

  • Calculate the ratio of the peak area of Fenoxycarb to the peak area of this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the Fenoxycarb standards.

  • Determine the concentration of Fenoxycarb in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the quantification of Fenoxycarb using this compound as an internal standard.

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis stock_fenoxycarb Fenoxycarb Stock Solution working_fenoxycarb Fenoxycarb Working Standards stock_fenoxycarb->working_fenoxycarb stock_is This compound Stock Solution working_is IS Working Solution stock_is->working_is sample Sample/ Standard working_fenoxycarb->sample spike Spike with IS working_is->spike sample->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for Fenoxycarb quantification.

Signaling Pathways and Logical Relationships

As this compound is an analytical standard, its direct interaction with signaling pathways is not its primary application. However, understanding the mechanism of action of the parent compound, Fenoxycarb, is relevant. Fenoxycarb acts as an insect growth regulator, mimicking the action of juvenile hormone. This disrupts the normal development and molting processes in insects. The logical relationship for its use as an internal standard is based on its chemical and physical similarity to Fenoxycarb, ensuring that it behaves similarly during sample preparation and analysis, thus correcting for variations.

logical_relationship cluster_compound Compounds cluster_properties Properties cluster_process Analytical Process cluster_outcome Outcome fenoxycarb Fenoxycarb (Analyte) chem_sim Chemical & Physical Similarity fenoxycarb->chem_sim fenoxycarb_d3 This compound (Internal Standard) fenoxycarb_d3->chem_sim mass_diff Mass Difference (+3 Da) fenoxycarb_d3->mass_diff sample_prep Sample Preparation (Extraction, etc.) chem_sim->sample_prep lcms_analysis LC-MS Detection mass_diff->lcms_analysis correction Correction for Variability sample_prep->correction lcms_analysis->correction quantification Accurate Quantification correction->quantification

Caption: Logic of using this compound as an internal standard.

References

A Technical Guide to the Purity and Isotopic Enrichment of Fenoxycarb-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies used to determine the chemical purity and isotopic enrichment of Fenoxycarb-d3. This deuterated analog of the insect growth regulator Fenoxycarb is a critical internal standard for quantitative studies using mass spectrometry. Ensuring its high purity and isotopic enrichment is paramount for accurate and reliable analytical results.

Chemical Identity and Specifications

This compound, chemically known as N-[2-(4-phenoxyphenoxy)ethyl]-carbamic acid, ethyl-2,2,2-d3 ester, is a stable isotope-labeled version of Fenoxycarb. The deuterium atoms are located on the ethyl group.

PropertyValueReference
Chemical Formula C₁₇H₁₆D₃NO₄[1]
Molecular Weight 304.36 g/mol [1]
CAS Number 2468639-22-5[1]
Appearance White to off-white solid
Storage Temperature 4°C

Chemical Purity Analysis

The chemical purity of this compound is a critical parameter to ensure that the analytical standard is free from significant impurities that could interfere with quantification. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[2]

Quantitative Data for Chemical Purity
ParameterSpecificationAnalytical Method
Purity >95%HPLC

Table 1: Typical chemical purity specification for this compound.

Experimental Protocol: HPLC Method for Purity Determination

The following protocol is adapted from a validated method for the analysis of Fenoxycarb and is suitable for determining the chemical purity of this compound.[2]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

Chromatographic Conditions:

ParameterCondition
Column Ascentis Express RP-Amide (100 × 3.0 mm, 2.7 µm)
Mobile Phase Acetonitrile/Water (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 60°C
Detection Wavelength 225 nm
Injection Volume 2 µL

Sample Preparation:

  • Accurately weigh a small amount of this compound standard.

  • Dissolve the standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.22 µm syringe filter before injection.

Data Analysis:

The purity is determined by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.

Workflow for HPLC Purity Analysis

HPLC_Purity_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh this compound dissolve Dissolve in Mobile Phase start->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 225 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate end Purity >95% calculate->end Report Result

Caption: Workflow for determining the chemical purity of this compound by HPLC.

Isotopic Enrichment Analysis

Isotopic enrichment refers to the percentage of the molecule that contains the desired deuterium labels. For this compound, this is crucial to confirm the incorporation of the three deuterium atoms and to assess the levels of unlabeled (d0) and partially labeled (d1, d2) species. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this determination.

Quantitative Data for Isotopic Enrichment
ParameterSpecificationAnalytical Method
Deuterated Forms (d1-d3) ≥99%Mass Spectrometry

Table 2: Typical isotopic enrichment specification for this compound.

Experimental Protocols for Isotopic Enrichment Determination

While a specific, published protocol for this compound was not identified, the following general methodologies are standard for determining the isotopic enrichment of deuterated compounds.

3.2.1. High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS can resolve the mass difference between the deuterated and non-deuterated isotopologues, allowing for the determination of their relative abundances.

Instrumentation:

  • A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Mass Spectral Acquisition: Infuse the sample directly into the mass spectrometer or inject it through a liquid chromatography system. Acquire a high-resolution full-scan mass spectrum of the molecular ion region.

  • Data Analysis:

    • Identify the ion cluster corresponding to the protonated molecule [M+H]⁺.

    • Measure the intensities of the peaks for the unlabeled (d0), partially labeled (d1, d2), and fully labeled (d3) species.

    • Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = (Sum of intensities of deuterated species / Sum of intensities of all species) x 100

    • Corrections for the natural abundance of ¹³C and other isotopes should be applied for accurate determination.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR can be used to determine the degree of deuteration by observing the reduction in the signal intensity of the protons that have been replaced by deuterium. ²H NMR can directly detect the deuterium nuclei.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis: Compare the integral of the residual proton signal of the ethyl group to the integral of a proton signal from a non-deuterated part of the molecule or the internal standard. A significant reduction in the integral of the ethyl group protons indicates a high level of deuteration.

²H NMR Procedure:

  • Sample Preparation: Prepare a concentrated solution of this compound in a protonated solvent (e.g., CHCl₃).

  • ²H NMR Acquisition: Acquire the ²H NMR spectrum.

  • Data Analysis: The presence of a signal in the region corresponding to the ethyl group confirms the location of the deuterium labels.

Workflow for Isotopic Enrichment Analysis by HRMS

HRMS_Isotopic_Enrichment_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing start Prepare Dilute Solution infuse Infuse into HRMS start->infuse acquire Acquire Full Scan Spectrum infuse->acquire identify Identify Isotopologue Peaks acquire->identify measure Measure Peak Intensities identify->measure calculate Calculate % Enrichment measure->calculate end Enrichment ≥99% calculate->end Report Result

Caption: Workflow for determining the isotopic enrichment of this compound by HRMS.

Conclusion

The quality of this compound as an internal standard is defined by its high chemical purity and isotopic enrichment. This guide outlines the standard analytical techniques and methodologies for the characterization of these critical attributes. Adherence to rigorous analytical protocols, such as the HPLC method for purity and HRMS or NMR for isotopic enrichment, is essential for ensuring the reliability of quantitative analytical studies in which this compound is employed. Researchers, scientists, and drug development professionals should always refer to the Certificate of Analysis provided by the supplier for lot-specific purity and enrichment data.

References

An In-depth Technical Guide to the Solubility of Fenoxycarb-d3 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fenoxycarb-d3, a deuterated analog of the insect growth regulator Fenoxycarb. Understanding the solubility of this compound is critical for a variety of applications, including the preparation of standards for analytical chemistry, formulation development, and toxicological studies. This document compiles available data on the solubility of Fenoxycarb and its deuterated form in various organic solvents, outlines a general experimental protocol for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property of a compound that describes its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a solid compound like this compound, solubility in a given solvent is typically expressed in terms of concentration, such as grams per liter (g/L) or milligrams per milliliter (mg/mL), at a specific temperature. Factors influencing solubility include the chemical nature of both the solute and the solvent (polarity, hydrogen bonding capacity), temperature, and pressure.

Solubility Profile of this compound

Quantitative solubility data specifically for this compound is limited in publicly available literature. However, as a deuterated isotopologue of Fenoxycarb, its solubility properties are expected to be nearly identical to the parent compound. The primary use of this compound is as an internal standard for the quantification of Fenoxycarb, which necessitates similar behavior in solution.[1] The data presented below is for Fenoxycarb and serves as a strong proxy for the solubility of this compound.

Qualitative Solubility Data for this compound

SolventSolubility
ChloroformSlightly soluble[1]
MethanolSlightly soluble[1]

Quantitative Solubility Data for Fenoxycarb (as a proxy for this compound)

SolventSolubility (g/L)Temperature (°C)
Acetone77025[2]
Chloroform250Not Specified
Diethyl Ether250Not Specified
Diethyl Formamide250Not Specified
Ethanol51025
Ethyl Acetate50020
n-Hexane5.325
n-Octanol13025
Toluene63025

Based on the available data, Fenoxycarb is highly soluble in a range of polar and non-polar organic solvents, with the notable exception of n-hexane where it is only slightly soluble.

Experimental Protocol for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not detailed in the provided search results, a general and widely accepted method is the shake-flask method . This method is considered the "gold standard" for solubility determination of crystalline substances.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Place the vials in a temperature-controlled orbital shaker. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to sediment.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Dilution: Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or GC-MS method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent by taking into account the dilution factor.

Workflow and Data Visualization

The logical flow of determining and utilizing solubility data in a research context can be visualized as follows.

Caption: Workflow for determining and applying this compound solubility data.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. Researchers and scientists are encouraged to perform their own solubility assessments for specific applications and solvent systems to ensure accuracy and reproducibility.

References

In-Depth Technical Guide: Degradation Pathways of Fenoxycarb-d3 Under Laboratory Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenoxycarb, a carbamate insect growth regulator, is characterized by its stability to hydrolysis under a range of pH conditions. However, it is susceptible to degradation through two primary pathways under laboratory conditions: photolysis and microbial degradation . Photolytic degradation occurs in both aqueous solutions and on soil surfaces upon exposure to light, leading to the formation of several photoproducts. Microbial degradation is a significant pathway in soil and aquatic sediments, where microorganisms metabolize the parent compound into various smaller molecules, ultimately leading to mineralization as carbon dioxide (CO2). This guide summarizes the key degradation half-lives, identifies the major degradation products, and outlines the experimental methodologies employed in these studies.

Quantitative Data Summary

The following tables summarize the quantitative data gathered from various laboratory studies on the degradation of Fenoxycarb.

Table 1: Hydrolytic Stability of Fenoxycarb

pHTemperature (°C)Half-life (days)Reference
5up to 501,406[1]
7up to 503,136[1]
9up to 504,101[1]

Table 2: Photolytic Degradation of Fenoxycarb

MediumLight SourceTemperature (°C)Half-lifeReference
Aqueous Solution (pH 7)Artificial Sunlight2518-23 days[1]
Pure and Natural WaterNot SpecifiedNot Specified~5 hours[1]
SoilArtificial LightNot Specified6-14 days (primary)
SoilArtificial LightNot Specified73-1351 days (secondary)

Table 3: Microbial Degradation of Fenoxycarb in Soil

ConditionSoil TypeHalf-lifeReference
AerobicSandy Loam6.7 hours (primary)
AerobicSandy Loam8.2 months (secondary)
Aerobic/AnaerobicSandy Loam113.6 days

Table 4: Aerobic Aquatic Metabolism of Fenoxycarb

SystemHalf-life (days)Reference
Aqueous Media3.89
Overall (Water and Sediment)18.80

Degradation Pathways and Metabolites

The degradation of Fenoxycarb proceeds through distinct pathways, primarily driven by light and microbial activity.

Photodegradation Pathway

Under the influence of light, Fenoxycarb undergoes transformation in both aqueous and soil environments. The primary photodegradation products identified are p-phenylphenol and 2-hydroxydibenzofuran. The proposed pathway likely involves the cleavage of the ether linkage and subsequent cyclization.

G Fenoxycarb_d3 Fenoxycarb-d3 Photolysis Photolysis (Aqueous/Soil) Fenoxycarb_d3->Photolysis p_phenylphenol p-phenylphenol Photolysis->p_phenylphenol hydroxydibenzofuran 2-hydroxydibenzofuran Photolysis->hydroxydibenzofuran

Photodegradation pathway of this compound.
Microbial Degradation Pathway

In soil and sediment, microbial action is the principal driver of Fenoxycarb degradation. Studies using 14C-labeled Fenoxycarb have shown that the molecule is broken down into several minor, non-accumulating components, which are further degraded to CO2. A number of metabolites, designated with "CGA" prefixes, have been identified in these studies. While the exact structures for all are not publicly available, some have been characterized.

Identified microbial metabolites include:

  • CGA-195935

  • CGA-197810

  • CGA-197811

  • CGA-294847

  • CGA-294848: [2-[4,4-glucoronoxy-phenoxy)-phenoxyl]-ethyl]carbamic acid ethyl ester

  • CGA-294850

  • CGA-294851 (Ro 17-3192): 2-hydroxyethyl{2-[4-(4-hydroxyphenoxy)phenoxy]ethyl}carbamate

  • CGA-344889

The degradation proceeds through a series of hydrolytic and oxidative reactions mediated by microbial enzymes, ultimately leading to the cleavage of the carbamate and ether bonds.

G Fenoxycarb_d3 This compound Microbial_Degradation Microbial Degradation (Soil/Sediment) Fenoxycarb_d3->Microbial_Degradation Metabolites Intermediate Metabolites (CGA compounds, etc.) Microbial_Degradation->Metabolites CO2 CO2 (Mineralization) Metabolites->CO2

Microbial degradation pathway of this compound.

Experimental Protocols

The following sections outline the general methodologies used in laboratory studies to assess the degradation of Fenoxycarb. These protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Aqueous Photolysis Study (Following OECD 316 Guideline Principles)

Objective: To determine the rate and pathway of this compound degradation in water due to photolysis.

Methodology:

  • Preparation of Test Solutions: Sterile aqueous buffer solutions (e.g., pH 7) are fortified with a known concentration of this compound (e.g., approximately 1 ppm).

  • Light Exposure: The test solutions are exposed to a light source that simulates natural sunlight, such as a xenon arc lamp with appropriate filters. The temperature is maintained at a constant level (e.g., 25°C).

  • Dark Control: Control samples are incubated under the same conditions but in the absence of light to assess for any abiotic degradation not related to photolysis.

  • Sampling: Aliquots of the test and control solutions are collected at various time intervals.

  • Analysis: The concentration of this compound and its degradation products in the samples is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection.

  • Data Analysis: The rate of degradation and the half-life of this compound are calculated from the concentration-time data.

G start Prepare this compound Aqueous Solution expose Expose to Simulated Sunlight start->expose dark Incubate in Dark (Control) start->dark sample Collect Samples at Intervals expose->sample dark->sample analyze Analyze by HPLC-UV/MS sample->analyze calculate Calculate Half-life and Identify Products analyze->calculate

Workflow for an aqueous photolysis study.
Soil Metabolism Study (Following OECD 307 Guideline Principles)

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic and anaerobic conditions.

Methodology:

  • Soil Selection and Preparation: A representative soil, such as a sandy loam, is collected and characterized for its physical and chemical properties (pH, organic carbon content, etc.). The soil is typically sieved and its moisture content adjusted.

  • Application of Test Substance: 14C-labeled this compound is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation:

    • Aerobic: The treated soil is incubated in the dark at a constant temperature in a system that allows for the continuous supply of air and the trapping of volatile organic compounds and CO2.

    • Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

  • Sampling: Soil samples are collected at various time intervals throughout the incubation period.

  • Extraction and Analysis: The soil samples are extracted with appropriate solvents to recover this compound and its metabolites. The extracts are analyzed by techniques such as HPLC with radiometric detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its degradation products. The trapped volatiles and CO2 are also analyzed to determine the extent of mineralization.

  • Data Analysis: The rates of degradation of this compound and the formation and decline of major metabolites are calculated to determine the degradation half-lives and establish the degradation pathway.

G start Prepare and Characterize Soil apply Apply 14C-Fenoxycarb-d3 start->apply aerobic Aerobic Incubation apply->aerobic anaerobic Anaerobic Incubation apply->anaerobic sample Collect Soil Samples at Intervals aerobic->sample anaerobic->sample extract Solvent Extraction sample->extract analyze Analyze by HPLC-Radio/LC-MS extract->analyze calculate Determine Half-life and Degradation Pathway analyze->calculate

Workflow for a soil metabolism study.

Conclusion

Under laboratory conditions, this compound is expected to be stable to hydrolysis but will degrade through photolysis and microbial action. The primary degradation pathways involve the cleavage of the carbamate and ether linkages, leading to the formation of smaller, polar molecules that are ultimately mineralized to carbon dioxide. The rate of degradation is dependent on environmental conditions such as light intensity, soil type, and microbial activity. The data and protocols presented in this guide provide a foundational understanding for researchers and scientists involved in the study of this compound.

References

Ecotoxicology of Fenoxycarb and its Deuterated Analog: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Fenoxycarb is a non-neurotoxic carbamate insecticide widely utilized for its activity as an insect growth regulator (IGR). Its mode of action involves mimicking the natural juvenile hormone (JH) in insects, thereby disrupting critical developmental processes such as molting and metamorphosis.[1][2][3] This targeted mechanism results in high efficacy against various insect pests, including moths, fire ants, fleas, and mosquitoes.[1][2] While demonstrating low acute toxicity to mammals and birds, fenoxycarb poses a significant risk to certain non-target aquatic organisms, particularly fish and invertebrates like Daphnia. Its environmental persistence is generally low in soil but can be extended in water systems absent of sunlight. This guide provides a comprehensive overview of the ecotoxicology of fenoxycarb, summarizing its environmental fate, detailing its impact on various species through quantitative data, and outlining standardized experimental protocols. Furthermore, it addresses the role of deuterated fenoxycarb, which, while lacking specific ecotoxicological data, is crucial as an internal standard for the accurate analytical quantification of the parent compound in environmental matrices.

Introduction and Physicochemical Properties

Fenoxycarb (ethyl[2-(4-phenoxyphenoxy)-ethyl]carbamate) is a carbamate insecticide that functions as a potent juvenile hormone analog (JHA). Unlike traditional carbamate insecticides that target the nervous system, fenoxycarb's insect-specific mode of action is non-neurotoxic. It interferes with the hormonal regulation of insect development, leading to effects like inhibited metamorphosis, ovicidal action, and interference with the molting of early instars.

Deuterated fenoxycarb is a stable isotope-labeled version of the molecule. While ecotoxicological studies specifically focusing on the deuterated analog are not present in the available literature, its primary role is in analytical chemistry. It serves as an ideal internal standard for quantification of fenoxycarb in environmental samples using methods like isotope dilution mass spectrometry, which provides high accuracy and precision by correcting for matrix effects and variations in instrument response.

The physicochemical properties of fenoxycarb are critical to understanding its environmental distribution and fate.

Table 1: Physicochemical Properties of Fenoxycarb

PropertyValueReference
CAS Number 79127-80-3 / 72490-01-8
Molecular Formula C₁₇H₁₉NO₄
Molecular Weight 301.34 g/mol
Water Solubility 6 mg/L at 20°C
Melting Point 53-54°C
Vapor Pressure 7.8 x 10⁻³ mPa at 20°C
Octanol-Water Partition Coefficient (Log Kow) 4.30
Henry's Law Constant 4.6 x 10⁻⁵ Pa m³/mol
Soil Adsorption Coefficient (Koc) ~1500

Mechanism of Action: Juvenile Hormone Mimicry

The endocrine system of insects relies on two principal hormones to regulate metamorphosis: ecdysone (the molting hormone) and juvenile hormone (JH). High titers of JH in the presence of ecdysone ensure that the insect larva molts into a subsequent larval instar. A significant drop in the JH titer is required for the larva to metamorphose into a pupa and then an adult.

Fenoxycarb exerts its effect by mimicking the action of JH. It binds to the juvenile hormone receptor but, unlike the natural hormone, it is not readily degraded by the insect's juvenile hormone esterases. This leads to a persistently high "JH signal" at inappropriate times in the insect's life cycle. When late-instar larvae or eggs are exposed, their development is arrested; eggs fail to hatch, and larvae cannot successfully complete metamorphosis, often resulting in lethal developmental abnormalities or the maintenance of larval characteristics in the adult stage.

G cluster_normal Normal Insect Development cluster_fenoxycarb Fenoxycarb Interference JH Juvenile Hormone (JH) Receptor JH Receptor JH->Receptor Binds & Activates Genes Larval-Specific Gene Expression Receptor->Genes Maintains JHE JH Esterase (Enzyme) JHE->JH Degrades JH (at specific time) Metamorphosis Successful Metamorphosis Genes->Metamorphosis Repression allows Fenoxycarb Fenoxycarb (JHA) Receptor_F JH Receptor Fenoxycarb->Receptor_F Binds & Persistently Activates Genes_F Larval-Specific Gene Expression Receptor_F->Genes_F Persistently Maintains JHE_F JH Esterase (Enzyme) JHE_F->Fenoxycarb No Degradation Blocked Metamorphosis Blocked Genes_F->Blocked Leads to G A Test Substance (Fenoxycarb) Preparation B Range-Finding Test (Broad Concentrations) A->B C Definitive Test Setup (Control + ≥5 Concentrations) B->C D Exposure Period (e.g., 96h for acute, 21d for chronic) C->D E Regular Observation & Data Collection (Mortality, Reproduction, Behavior) D->E F Water Quality Monitoring (pH, DO, Temp) D->F G Statistical Analysis (Probit, ANOVA, etc.) E->G H Endpoint Determination (LC₅₀, EC₅₀, NOEC) G->H G A Environmental Sample (Water, Soil, etc.) B Spike with known amount of Deuterated Fenoxycarb (Internal Standard) A->B C Sample Extraction & Cleanup B->C D LC-MS/MS Analysis C->D E Measure Response Ratio (Fenoxycarb / Deuterated Fenoxycarb) D->E F Accurate Quantification E->F

References

A Technical Guide to the Application of Fenoxycarb-d3 in Insect Growth Regulator Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Fenoxycarb and the Role of its Deuterated Analog

Fenoxycarb is a non-neurotoxic carbamate insecticide that functions as an insect growth regulator (IGR).[1][2] Unlike traditional insecticides that target the nervous system, Fenoxycarb mimics the action of juvenile hormone (JH), a critical endocrine signaling molecule in insects.[1][2][3] This activity disrupts normal development, primarily by inhibiting metamorphosis from the larval to the adult stage, interfering with molting, and affecting reproduction.

Accurate quantification of Fenoxycarb in complex biological and environmental matrices is paramount for toxicological studies, environmental fate analysis, and understanding its mechanism of action. This is where Fenoxycarb-d3, a stable isotope-labeled (SIL) analog of Fenoxycarb, becomes an indispensable tool. This compound serves as an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based methods. Its near-identical chemical and physical properties to Fenoxycarb ensure it behaves similarly during sample extraction, cleanup, and chromatographic separation. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, enabling precise correction for analytical variability and matrix effects. This guide provides an in-depth overview of Fenoxycarb's function and details the critical role of this compound in facilitating robust and accurate research.

Physicochemical Properties

The fundamental properties of both Fenoxycarb and its deuterated analog are crucial for designing analytical methods and understanding its environmental behavior.

Table 1: Physicochemical Properties of Fenoxycarb and this compound

PropertyFenoxycarbThis compound
Systematic Name Ethyl {2-(4-phenoxyphenoxy)ethyl}carbamate2,2,2-trideuterioethyl N-[2-(4-phenoxyphenoxy)ethyl]carbamate
CAS Number 72490-01-8Not explicitly defined, parent CAS is 72490-01-8
Molecular Formula C₁₇H₁₉NO₄C₁₇D₃H₁₆NO₄
Molecular Weight 301.34 g/mol 304.36 g/mol
Physical State White crystalline solidSolid
Water Solubility 6.0 mg/L at 20 °CNot specified, expected to be similar to Fenoxycarb
Octanol-Water Coeff. (Kow) 4.30Not specified, expected to be similar to Fenoxycarb
Stability Stable to hydrolysis at pH 3, 7, and 9. Stable to light.Stable under recommended storage conditions (+4°C)

Mechanism of Action: Juvenile Hormone Mimicry

Fenoxycarb's insecticidal activity stems from its function as a potent juvenile hormone agonist. In insects, the presence of juvenile hormone (JH) maintains the larval state, while its absence is required to initiate metamorphosis into the adult form. Fenoxycarb binds to the juvenile hormone receptor (JHR), preventing the developmental switch to maturity.

The canonical JH receptor is a complex formed by two proteins: Methoprene-tolerant (Met) and Taiman (Tai) . When Fenoxycarb (or endogenous JH) binds to Met, the Met-Tai complex activates the transcription of JH-responsive genes, which perpetuates the juvenile state and ultimately disrupts the insect's life cycle.

JH_Signaling_Pathway Juvenile Hormone Signaling Pathway cluster_cell Insect Cell JH Fenoxycarb (JH Mimic) Receptor Met / Tai Receptor Complex JH->Receptor Binds DNA Juvenile Hormone Response Element (JHRE) Receptor->DNA Activates Genes JH-Responsive Genes DNA->Genes Induces Transcription Proteins Larval Proteins Genes->Proteins Translation Metamorphosis Metamorphosis Inhibited Proteins->Metamorphosis Maintains Larval State

Fig. 1: Fenoxycarb acts as a Juvenile Hormone (JH) mimic, binding to the Met/Tai receptor complex to inhibit metamorphosis.

The Critical Role of this compound in Quantitative Studies

Reliable quantification is fundamental to toxicology and environmental science. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for accuracy in mass spectrometry.

Principle of Isotopic Dilution: An internal standard (IS) is a known quantity of a compound added to a sample at the beginning of the analytical process. This compound is an ideal IS because it has the same retention time and ionization efficiency as Fenoxycarb but a different mass-to-charge ratio (m/z). By measuring the ratio of the analyte (Fenoxycarb) signal to the IS (this compound) signal, the concentration of the analyte can be determined with high precision. This ratio corrects for any loss of analyte during sample preparation and for variations in instrument response (matrix effects).

Internal_Standard_Principle Principle of Internal Standard Quantification cluster_workflow Analytical Process cluster_explanation Rationale A Sample containing unknown amount of Fenoxycarb B Add known amount of this compound (IS) A->B C Sample Preparation (Extraction, Cleanup) *Potential for loss* B->C D LC-MS/MS Analysis C->D E Measure Ratio of Fenoxycarb / this compound D->E F Calculate Precise Fenoxycarb Concentration E->F Loss Any loss during Step C affects Fenoxycarb and this compound equally. Therefore, the ratio measured in Step E remains constant, ensuring accuracy. Experimental_Workflow Workflow for Fenoxycarb Quantification A 1. Homogenize Biological Sample B 2. Spike with This compound (IS) A->B C 3. QuEChERS Extraction (Acetonitrile + Salts) B->C D 4. Centrifuge C->D E 5. d-SPE Cleanup (PSA + C18) D->E F 6. Centrifuge E->F G 7. LC-MS/MS Analysis (MRM Mode) F->G H 8. Data Processing (Calculate Analyte/IS Ratio) G->H I 9. Quantify against Calibration Curve H->I

References

Methodological & Application

Application Note: High-Throughput Analysis of Fenoxycarb in Food Matrices using Fenoxycarb-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenoxycarb is a carbamate insecticide used to control a wide range of insect pests on various crops. Regulatory bodies worldwide have established maximum residue limits (MRLs) for pesticides in food products to ensure consumer safety. Accurate and reliable quantification of fenoxycarb residues is therefore essential. The use of a stable isotope-labeled internal standard, such as Fenoxycarb-d3, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is the gold standard for achieving high accuracy and precision. The deuterated internal standard co-elutes with the native analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing effective compensation for variations during sample preparation and analysis.[1][2]

This application note provides a detailed protocol for the quantitative analysis of fenoxycarb in food matrices using this compound as an internal standard. The method is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by LC-MS/MS detection.

Principle

A homogenized food sample is spiked with a known concentration of this compound internal standard solution. Pesticide residues are then extracted from the sample matrix using an organic solvent (acetonitrile) and a salting-out step. The extract is subsequently cleaned up using dispersive solid-phase extraction (dSPE) to remove interfering matrix components. The final extract is analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Quantification is performed by calculating the peak area ratio of fenoxycarb to this compound.

Materials and Reagents

  • Standards: Fenoxycarb (PESTANAL®, analytical standard) and this compound (purity >95%) are required.[3][4][5]

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents: Formic acid, ammonium formate, anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, and disodium hydrogen citrate sesquioxide.

  • QuEChERS extraction and dSPE tubes: Commercially available kits are recommended.

Experimental Protocols

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve appropriate amounts of Fenoxycarb and this compound in methanol to obtain individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Fenoxycarb by serially diluting the stock solution with a suitable solvent (e.g., methanol or acetonitrile).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) in acetonitrile. The optimal concentration should be determined during method development.

Sample Preparation (QuEChERS Method)

The following is a general QuEChERS protocol that can be adapted for various food matrices.

  • Homogenization: Homogenize a representative portion of the food sample.

  • Weighing: Weigh 10 g (for high-moisture samples) or 2-5 g (for low-moisture or complex matrices) of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard spiking solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquioxide).

    • Immediately cap and shake the tube vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take an aliquot (e.g., 1 mL) of the upper acetonitrile layer and transfer it to a dSPE cleanup tube containing appropriate sorbents (e.g., PSA for removal of organic acids and C18 for removal of fats).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract:

    • Transfer the supernatant to a clean vial.

    • The extract may be analyzed directly or diluted with an appropriate solvent before injection into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Optimized to ensure separation from matrix interferences

Mass Spectrometry (MS) Conditions:

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500 °C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen

MRM Transitions:

The following table lists the recommended MRM transitions for Fenoxycarb. The transitions for this compound will have a precursor ion with a mass shift corresponding to the number of deuterium atoms (+3 amu for d3). The product ions may be the same or have a similar mass shift, which needs to be confirmed experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fenoxycarb (Quantifier) 302.188.020
Fenoxycarb (Qualifier) 302.1116.28
This compound (Quantifier) 305.1 (Predicted)To be determinedTo be determined
This compound (Qualifier) 305.1 (Predicted)To be determinedTo be determined

Note: The optimal collision energies and product ions for this compound must be determined by infusing a standard solution into the mass spectrometer.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained during method validation.

Table 1: Method Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Fenoxycarbe.g., 1 - 100>0.99

Table 2: Accuracy and Precision

MatrixSpiking Level (ng/g)Mean Recovery (%) (n=5)Relative Standard Deviation (RSD, %)
e.g., Apple10e.g., 95.2e.g., 4.8
50e.g., 98.1e.g., 3.5
e.g., Spinach10e.g., 92.5e.g., 6.2
50e.g., 96.7e.g., 5.1

Table 3: Limit of Quantification (LOQ)

MatrixLOQ (ng/g)
e.g., Applee.g., 5
e.g., Spinache.g., 5

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Sample Homogenization Spiking Spike with this compound Homogenization->Spiking Extraction QuEChERS Extraction Spiking->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Processing & Quantification LCMS->Data G cluster_analyte Fenoxycarb (Analyte) cluster_is This compound (Internal Standard) cluster_quant Quantification A_peak Analyte Peak Area Ratio Peak Area Ratio (Analyte/IS) A_peak->Ratio IS_peak Internal Standard Peak Area IS_peak->Ratio Concentration Analyte Concentration Ratio->Concentration

References

Application Notes and Protocols for the Extraction of Fenoxycarb from Soil Samples using Fenoxycarb-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoxycarb is a carbamate insecticide used to control a wide range of insect pests in agriculture. Monitoring its presence in soil is crucial for environmental assessment and food safety. This document provides a detailed protocol for the extraction and quantification of Fenoxycarb from soil samples, employing Fenoxycarb-d3 as an internal standard to ensure accuracy and precision. The method is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Data Presentation

The following table summarizes the quantitative data for the analysis of Fenoxycarb in soil using the described methods. These values are compiled from various studies and represent typical performance characteristics.

ParameterValueAnalytical TechniqueReference(s)
Limit of Detection (LOD)0.003 - 3.0 µg/kgLC-MS/MS, GC-MS/MS[1][2]
Limit of Quantification (LOQ)0.01 - 10 µg/kgLC-MS/MS, GC-MS/MS[1][2][3]
Recovery70 - 120%LC-MS/MS, GC-MS/MS
Relative Standard Deviation (RSD)< 20%LC-MS/MS, GC-MS/MS

Experimental Protocols

This section details the step-by-step methodology for the extraction and analysis of Fenoxycarb in soil samples.

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (reagent grade)

  • Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Sodium Citrate Tribasic Dihydrate, Sodium Citrate Dibasic Sesquihydrate

  • dSPE Sorbents: Primary Secondary Amine (PSA), C18

  • Standards: Fenoxycarb (analytical standard), this compound (internal standard)

  • Equipment: Homogenizer, centrifuge, vortex mixer, analytical balance, LC-MS/MS or GC-MS/MS system

Standard Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Fenoxycarb and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with acetonitrile to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard Spiking Solution: Prepare a spiking solution of this compound in acetonitrile at a concentration of 1 µg/mL.

Sample Preparation and Extraction (QuEChERS Method)
  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris. Homogenize the sieved soil.

  • Weighing: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Fortification: Add a specific volume of the this compound internal standard spiking solution to the soil sample. A typical spiking level is 50 µg/kg. Allow the solvent to evaporate for approximately 30 minutes.

  • Hydration: Add 8 mL of water to the soil sample and vortex for 1 minute to ensure thorough mixing and hydration. Let the sample stand for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge the tube at ≥4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (dSPE) Cleanup
  • Transfer Supernatant: Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Vortex and Centrifuge: Vortex the dSPE tube for 30 seconds to disperse the sorbents. Centrifuge at ≥5000 rpm for 5 minutes.

  • Final Extract: The supernatant is the final extract. Transfer it to an autosampler vial for analysis.

Instrumental Analysis
  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute Fenoxycarb.

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode

  • MRM Transitions:

    • Fenoxycarb: Precursor Ion (m/z) 302.1 -> Product Ions (m/z) 88.0 (Quantifier), 116.2 (Qualifier)

    • This compound: Precursor Ion (m/z) 305.1 -> Product Ions (m/z) 91.0 (Quantifier), 116.2 (Qualifier)

  • GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Inlet Temperature: 280 °C

  • Oven Program: A suitable temperature program to achieve good chromatographic separation.

  • Ionization Mode: Electron Ionization (EI)

  • MRM Transitions:

    • Fenoxycarb: Precursor Ion (m/z) 186 -> Product Ions (m/z) 186 (Quantifier), 255 (Qualifier)

    • This compound: Precursor Ion (m/z) 189 -> Product Ions (m/z) 189 (Quantifier), 258 (Qualifier)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup dSPE Cleanup cluster_analysis Instrumental Analysis homogenize Homogenize Soil Sample weigh Weigh 10g of Soil homogenize->weigh spike Spike with this compound weigh->spike hydrate Hydrate with Water spike->hydrate add_acn Add Acetonitrile hydrate->add_acn add_salts Add QuEChERS Salts add_acn->add_salts shake Shake Vigorously add_salts->shake centrifuge1 Centrifuge shake->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer add_dspe Add to dSPE Tube (MgSO4, PSA, C18) transfer->add_dspe vortex Vortex add_dspe->vortex centrifuge2 Centrifuge vortex->centrifuge2 lcms LC-MS/MS Analysis centrifuge2->lcms gcms GC-MS/MS Analysis centrifuge2->gcms

Caption: Experimental workflow for Fenoxycarb extraction from soil.

Discussion

The use of this compound as an internal standard is critical for compensating for matrix effects and variations in extraction efficiency, thereby improving the accuracy and precision of the quantification. Matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, are a common challenge in soil analysis due to the complexity of the matrix. The dSPE cleanup step with PSA and C18 is effective in removing interfering co-extractives such as organic acids, sugars, and lipids.

The choice between LC-MS/MS and GC-MS/MS will depend on the available instrumentation and the specific requirements of the analysis. LC-MS/MS is generally preferred for its sensitivity and applicability to a wider range of polar and thermally labile compounds. GC-MS/MS is a robust alternative, particularly for more volatile and thermally stable compounds.

Validation of the method in the user's own laboratory is essential to ensure it meets the required performance criteria for the specific soil types being analyzed. This should include the determination of LOD, LOQ, linearity, accuracy (recovery), and precision (RSD).

References

Application Note: Quantitative Analysis of Fenoxycarb in Water Samples by Isotope Dilution-Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Fenoxycarb in various water samples. The protocol employs solid-phase extraction (SPE) for sample preparation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope dilution strategy. The use of a stable isotope-labeled internal standard, Fenoxycarb-d5, ensures high accuracy and precision by correcting for matrix effects and variations in analytical response.[1][2][3] This method is suitable for researchers, environmental scientists, and professionals in drug development and environmental monitoring requiring reliable trace-level quantification of Fenoxycarb.

Introduction

Fenoxycarb is a carbamate insecticide used to control a wide range of insect pests. Its potential for environmental contamination, particularly in water bodies, necessitates the development of sensitive and accurate analytical methods for its monitoring. Isotope dilution analysis, coupled with LC-MS/MS, is a powerful technique for the quantification of trace organic contaminants in complex matrices.[1][2] This method involves the addition of a known amount of a stable isotope-labeled analog of the target analyte (in this case, Fenoxycarb-d5) to the sample at the beginning of the analytical procedure. This internal standard behaves chemically and physically similarly to the native analyte throughout extraction, cleanup, and analysis, thereby compensating for any losses or signal suppression and leading to more accurate and precise results.

Experimental Workflow

The overall experimental workflow for the analysis of Fenoxycarb in water samples is depicted in the following diagram.

Fenoxycarb_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Water Sample Collection (1 L) Spiking 2. Spiking with Fenoxycarb-d5 Internal Standard SampleCollection->Spiking SPE_Loading 4. Sample Loading Spiking->SPE_Loading SPE_Conditioning 3. SPE Cartridge Conditioning SPE_Conditioning->SPE_Loading SPE_Washing 5. Cartridge Washing SPE_Loading->SPE_Washing SPE_Elution 6. Analyte Elution SPE_Washing->SPE_Elution Evaporation 7. Solvent Evaporation and Reconstitution SPE_Elution->Evaporation LCMS_Analysis 8. LC-MS/MS Analysis Evaporation->LCMS_Analysis Data_Processing 9. Data Acquisition and Processing LCMS_Analysis->Data_Processing Quantification 10. Quantification using Isotope Dilution Data_Processing->Quantification Reporting 11. Reporting of Results Quantification->Reporting

Caption: Experimental workflow for Fenoxycarb analysis.

Experimental Protocols

Materials and Reagents
  • Fenoxycarb analytical standard (Purity ≥ 98%)

  • Fenoxycarb-d5 internal standard (Purity ≥ 98%)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 500 mg, 6 mL)

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Collection and Preservation: Collect 1 L water samples in amber glass bottles. Store at 4°C and analyze within 48 hours.

  • Spiking: To each 1 L sample, add a specific volume of Fenoxycarb-d5 internal standard solution in methanol to achieve a final concentration of 100 ng/L.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.

  • Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of LC-MS grade water to remove any interfering substances.

  • Analyte Elution: Elute the retained analytes by passing 2 x 5 mL of methanol through the cartridge.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a 50:50 (v/v) mixture of mobile phase A and mobile phase B.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: LC-MS/MS Instrumental Parameters

ParameterSetting
LC System UHPLC System
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Column Temperature40°C
Mobile Phase A5 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B5 mM Ammonium Formate in Methanol with 0.1% Formic Acid
Flow Rate0.3 mL/min
Injection Volume10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr

Table 2: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
10.0595
12.0595
12.1955
15.0955
Multiple Reaction Monitoring (MRM)

The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode for the quantification of Fenoxycarb and its internal standard.

Table 3: MRM Transitions for Fenoxycarb and Fenoxycarb-d5

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Fenoxycarb (Quantifier) 302.188.05020
Fenoxycarb (Qualifier) 302.1116.25015
Fenoxycarb-d5 (Internal Standard) 307.193.05020

(Note: The MRM transitions for Fenoxycarb are based on existing literature. The transition for Fenoxycarb-d5 is a predicted transition based on the fragmentation of the native compound and the location of the deuterium labels. This should be confirmed experimentally.)

Data Presentation and Performance Characteristics

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (as recovery), and precision (as relative standard deviation, RSD).

Table 4: Method Performance Data

ParameterResult
Linearity (r²) > 0.995
Calibration Range 0.5 - 500 ng/L
Limit of Detection (LOD) 0.2 ng/L
Limit of Quantification (LOQ) 0.7 ng/L
Accuracy (Recovery %) 92 - 108%
Precision (RSD %) < 10%

(Note: The performance data presented are typical expected values for this type of analysis and should be verified during in-house method validation.)

Conclusion

The described isotope dilution LC-MS/MS method provides a highly sensitive, selective, and accurate means for the quantification of Fenoxycarb in water samples. The use of a stable isotope-labeled internal standard effectively mitigates matrix effects, leading to reliable and reproducible results. This application note serves as a comprehensive guide for laboratories involved in environmental monitoring and pesticide residue analysis.

References

Application Note and Protocol: Preparation of Calibration Standards with Fenoxycarb-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of calibration standards using Fenoxycarb-d3, an isotopically labeled internal standard for the quantitative analysis of Fenoxycarb. Fenoxycarb is a carbamate insect growth regulator used in various agricultural and veterinary applications.[1][2] Accurate quantification of Fenoxycarb residues is crucial for regulatory compliance and safety assessment. The use of a deuterated internal standard like this compound is a robust method to compensate for matrix effects and variations during sample preparation and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3][4] This guide details the step-by-step procedures for preparing stock solutions, creating a calibration curve through serial dilutions, and the proper storage of these standards.

Properties and Handling of this compound

This compound is supplied as a solid and requires careful handling. Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Formal Name N-[2-(4-phenoxyphenoxy)ethyl]-carbamic acid, ethyl-2,2,2-d3 ester
CAS Number 2468639-22-5
Molecular Formula C₁₇H₁₆D₃NO₄
Formula Weight 304.4 g/mol
Purity ≥99% deuterated forms (d₁-d₃); >95% (HPLC)
Formulation A solid
Solubility Slightly soluble in Chloroform and Methanol
Long-term Storage -20°C
Stability ≥ 4 years (as solid at -20°C)

Experimental Protocols

The following protocols outline the preparation of a stock solution and subsequent working calibration standards. It is recommended to use high-purity, MS-grade solvents and calibrated analytical equipment to ensure the accuracy of the standard concentrations.

Materials and Equipment
  • This compound (solid)

  • Fenoxycarb (analytical standard)

  • Methanol (MS-grade or equivalent)

  • Acetonitrile (MS-grade or equivalent)

  • Analytical balance (readable to 0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 10 mL, 100 mL)

  • Calibrated micropipettes (e.g., 10 µL, 100 µL, 1000 µL)

  • Amber glass vials with PTFE-lined caps for storage

  • Vortex mixer

  • Ultrasonic bath

Protocol 1: Preparation of Stock Solutions

3.2.1 this compound Internal Standard (IS) Stock Solution (100 µg/mL)

  • Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh approximately 1 mg of this compound solid using an analytical balance.

  • Transfer the weighed solid into a 10 mL Class A volumetric flask.

  • Add approximately 7 mL of methanol to the flask.

  • Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or an ultrasonic bath for a few minutes to ensure complete dissolution.

  • Once dissolved, bring the flask to the 10 mL mark with methanol.

  • Cap the flask and invert it 15-20 times to ensure a homogenous solution.

  • Transfer the solution to an amber glass vial, label it clearly ("this compound Stock, 100 µg/mL"), and store it at -20°C.

3.2.2 Fenoxycarb Analyte Stock Solution (100 µg/mL)

  • Follow the same procedure as described in section 3.2.1 using the non-labeled Fenoxycarb analytical standard.

  • Label the vial clearly ("Fenoxycarb Stock, 100 µg/mL") and store it under the same conditions as the internal standard stock.

Protocol 2: Preparation of Working Calibration Standards

This protocol describes the preparation of a series of calibration standards by serial dilution of the Fenoxycarb stock solution. Each calibration standard will be fortified with a constant concentration of the this compound internal standard.

  • Prepare an Intermediate Fenoxycarb Solution (1 µg/mL): Pipette 100 µL of the 100 µg/mL Fenoxycarb stock solution into a 10 mL volumetric flask and dilute to the mark with your final mobile phase solvent (e.g., 50:50 acetonitrile:water). This will be your Working Stock (WS).

  • Prepare an Intermediate this compound IS Solution (1 µg/mL): Pipette 100 µL of the 100 µg/mL this compound stock solution into a 10 mL volumetric flask and dilute to the mark with the same final solvent. This will be your Internal Standard Working Stock (IS-WS).

  • Prepare Serial Dilutions: Prepare the calibration standards as described in Table 2. For each level, add the specified volume of the Fenoxycarb Working Stock (WS) to a labeled 1 mL volumetric flask.

  • Fortify with Internal Standard: To each of the 1 mL flasks (including the blank), add a constant amount, for example, 50 µL of the 1 µg/mL Internal Standard Working Stock (IS-WS). This results in a final IS concentration of 50 ng/mL in every standard and sample.

  • Final Dilution: Dilute each flask to the 1 mL mark with the final mobile phase solvent, cap, and vortex to mix.

  • Transfer the final solutions to labeled autosampler vials for analysis.

Table 2: Example Preparation of Calibration Curve Standards

Calibration LevelVolume of Fenoxycarb WS (1 µg/mL)Volume of IS-WS (1 µg/mL)Final Volume (mL)Final Fenoxycarb Concentration (ng/mL)Final this compound Conc. (ng/mL)
Blank0 µL50 µL1050
CAL 110 µL50 µL11050
CAL 225 µL50 µL12550
CAL 350 µL50 µL15050
CAL 4100 µL50 µL110050
CAL 5250 µL50 µL125050
CAL 6500 µL50 µL150050

Workflow for Preparation and Analysis

The following diagram illustrates the overall workflow from the initial weighing of the standards to the final analysis.

G cluster_cal Calibration Curve Generation weigh_IS 1. Weigh this compound (Neat Solid) stock_IS 2. Prepare Stock Solution (100 µg/mL in Methanol) weigh_IS->stock_IS weigh_Analyte 1. Weigh Fenoxycarb (Neat Solid) stock_Analyte 2. Prepare Stock Solution (100 µg/mL in Methanol) weigh_Analyte->stock_Analyte ws_IS 3. Prepare IS Working Stock (1 µg/mL) stock_IS->ws_IS ws_Analyte 3. Prepare Analyte Working Stock (1 µg/mL) stock_Analyte->ws_Analyte fortify 5. Fortify All Standards with IS Working Stock ws_IS->fortify serial_dilution 4. Perform Serial Dilutions of Analyte Working Stock serial_dilution->fortify analysis 6. LC-MS/MS or GC-MS Analysis fortify->analysis

Caption: Workflow for the preparation of this compound internal standards and calibration curve.

Storage and Stability

Proper storage of stock and working solutions is critical to maintain their integrity and ensure accurate quantification over time.

Table 3: Recommended Storage Conditions for this compound Solutions

Solution TypeSolventStorage TemperatureContainerRecommended Shelf LifeNotes
Stock Solution Methanol-20°CAmber Glass Vial6 - 12 monthsAllow to warm to room temperature before use. Monitor for solvent evaporation.
Working Solutions Acetonitrile/Water2 - 8°CAmber Autosampler Vial1 - 2 weeksAqueous solutions are more prone to degradation; prepare fresh as needed for best results.
Neat Compound Solid-20°COriginal Vial≥ 4 yearsKeep tightly sealed and protected from moisture.

While Fenoxycarb is relatively stable to hydrolysis, it is good practice to protect all standard solutions from light and store them at refrigerated or frozen temperatures to minimize degradation and solvent evaporation. The stability of working solutions can be concentration-dependent and should be verified as part of the method validation process.

References

Application Note and Protocol: Standard Operating Procedure for Fenoxycarb Analysis with an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed standard operating procedure (SOP) for the quantitative analysis of Fenoxycarb in various matrices using an internal standard method. Fenoxycarb is a carbamate insecticide that acts as an insect growth regulator.[1] Accurate and precise quantification of its residues is crucial for food safety, environmental monitoring, and research purposes. The use of an internal standard is highly recommended to compensate for variations in sample preparation and instrumental analysis, thereby improving the accuracy and reliability of the results.[2][3][4] This protocol is adaptable for both gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems.

Principle

This method involves the extraction of Fenoxycarb from the sample matrix, followed by cleanup to remove interfering substances. A known amount of an internal standard is added at the beginning of the sample preparation process. The final extract is then analyzed by GC-MS/MS or LC-MS/MS. Quantification is performed by calculating the ratio of the peak area of Fenoxycarb to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of Fenoxycarb and the internal standard.

Reagents and Materials

  • Solvents: Acetonitrile, Methanol, Acetone, Ethyl Acetate (HPLC or pesticide residue grade)

  • Reagents: Formic acid, Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, Graphitized carbon black (GCB)

  • Standards: Fenoxycarb analytical standard, Triphenyl phosphate (TPP) as internal standard for GC-MS/MS, or a suitable isotopically labeled standard like ¹³C₆-Carbaryl for LC-MS/MS.

  • Water: Deionized or Milli-Q water.

  • Sample Preparation: Homogenizer, Centrifuge tubes (50 mL), Syringe filters (0.22 µm).

Experimental Protocols

Standard and Internal Standard Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of Fenoxycarb and the chosen internal standard (e.g., TPP) into separate 10 mL volumetric flasks. Dissolve in a suitable solvent like methanol and bring to volume. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the appropriate solvent. These will be used to spike the matrix for calibration curves.

  • Internal Standard Spiking Solution: Prepare a spiking solution of the internal standard at a concentration that will result in a final concentration in the sample extract within the linear range of the instrument (e.g., 100 ng/mL).

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation procedure for pesticide residue analysis.[5]

  • Homogenization: Homogenize a representative portion of the sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a precise volume of the internal standard spiking solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of PSA, GCB, and MgSO₄. The specific composition of the d-SPE tube will depend on the matrix.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract:

    • Take an aliquot of the cleaned-up supernatant.

    • The extract may be directly injected or evaporated and reconstituted in a suitable solvent for analysis.

Instrumental Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent.

  • Inlet: Splitless mode.

  • Carrier Gas: Helium.

  • Oven Program: Optimized for separation of Fenoxycarb and the internal standard.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 1: Example GC-MS/MS MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Fenoxycarb301.1115.188.115
Triphenyl Phosphate (IS)326.1152.177.125
  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

  • Mass Spectrometer: Shimadzu LCMS-8060 Triple Quadrupole Mass Spectrometer or equivalent.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 2: Example LC-MS/MS MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Fenoxycarb302.1 [M+H]⁺116.188.110
¹³C₆-Carbaryl (IS)208.1 [M+H]⁺151.1123.115

Data Presentation and Quality Control

Calibration Curve

Prepare matrix-matched calibration standards by spiking blank matrix extract with known concentrations of Fenoxycarb and a constant concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. A linear regression with a correlation coefficient (r²) > 0.99 is required.

Quantitative Data Summary

The following table summarizes typical performance data for the method.

Table 3: Method Validation Parameters

ParameterGC-MS/MSLC-MS/MSAcceptance Criteria
Linearity (r²)> 0.995> 0.995> 0.99
Limit of Detection (LOD)0.005 mg/kg0.001 mg/kg-
Limit of Quantification (LOQ)0.01 mg/kg0.005 mg/kgReportable
Accuracy (Recovery %)85-110%90-115%70-120%
Precision (RSD %)< 15%< 10%< 20%

Note: These values are illustrative and should be determined for each specific matrix and instrument during method validation.

Visualization

Experimental Workflow

Fenoxycarb_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile + IS) Sample->Extraction 10g sample dSPE Dispersive SPE (PSA + GCB + MgSO4) Extraction->dSPE Supernatant FinalExtract Final Extract dSPE->FinalExtract Cleaned Extract GCMS GC-MS/MS Analysis FinalExtract->GCMS LCMS LC-MS/MS Analysis FinalExtract->LCMS Integration Peak Integration GCMS->Integration LCMS->Integration Calibration Calibration Curve (Area Ratio vs. Conc.) Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for Fenoxycarb analysis.

Logical Relationship of Internal Standard Method

Internal_Standard_Method cluster_inputs Inputs cluster_process Analytical Process cluster_outputs Outputs cluster_calculation Calculation Analyte Fenoxycarb (Unknown Concentration) SamplePrep Sample Preparation (Extraction & Cleanup) Analyte->SamplePrep IS Internal Standard (Known Concentration) IS->SamplePrep Instrument Instrumental Analysis (GC/LC-MS/MS) SamplePrep->Instrument AnalyteResponse Fenoxycarb Response (Peak Area) Instrument->AnalyteResponse IS_Response IS Response (Peak Area) Instrument->IS_Response Ratio Response Ratio (Analyte Area / IS Area) AnalyteResponse->Ratio IS_Response->Ratio CalCurve Calibration Curve Ratio->CalCurve FinalConc Final Concentration CalCurve->FinalConc

Caption: Logic of the internal standard method.

References

Application Note: High Precision Quantification of Fenoxycarb in Environmental Matrices using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the quantification of Fenoxycarb, a carbamate insecticide, in environmental samples using Isotope Dilution Mass Spectrometry (IDMS). This method leverages the high selectivity and sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combined with the accuracy of isotope dilution for robust and reliable quantification. The protocol outlines sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by instrumental analysis. This methodology is particularly suited for researchers, scientists, and professionals in drug development and environmental monitoring requiring high-precision data for trace-level analysis of Fenoxycarb.

Introduction

Fenoxycarb is a widely used insect growth regulator that acts by mimicking the action of the juvenile hormone. Its presence in environmental matrices such as soil, water, and food products is of increasing concern due to its potential impact on non-target organisms and human health. Accurate and precise quantification of Fenoxycarb at trace levels is therefore essential for monitoring its environmental fate and ensuring food safety.

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis.[1][2][3] By introducing a known amount of a stable, isotopically labeled version of the analyte (internal standard) into the sample at the earliest stage of analysis, IDMS can effectively compensate for variations in sample preparation, matrix effects, and instrument response.[1][2] This approach significantly improves the accuracy and precision of the measurement compared to other quantification methods.

This application note provides a comprehensive protocol for the quantification of Fenoxycarb using a hypothetical isotopically labeled internal standard, Fenoxycarb-d7, in conjunction with LC-MS/MS.

Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS lies in the addition of a known quantity of an isotopically labeled analog of the target analyte to the sample. This "internal standard" is chemically identical to the native analyte and thus behaves similarly during extraction, cleanup, and chromatographic separation. Because the labeled and unlabeled compounds are nearly identical, any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard.

The mass spectrometer distinguishes between the native analyte and the isotopically labeled internal standard based on their mass-to-charge (m/z) ratio difference. Quantification is then performed by measuring the ratio of the signal intensity of the native analyte to that of the internal standard. This ratio is directly proportional to the concentration of the native analyte in the sample.

Materials and Reagents

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

  • Standards: Fenoxycarb (analytical standard), Fenoxycarb-d7 (isotopically labeled internal standard - Assumption: A deuterated standard is available. In practice, the synthesis of such a standard may be required if not commercially available.)

  • QuEChERS Salts: Magnesium sulfate (anhydrous), Sodium chloride, Sodium citrate tribasic dihydrate, Sodium citrate dibasic sesquihydrate (or commercially available QuEChERS extraction salt packets)

  • Dispersive SPE (dSPE): Primary secondary amine (PSA) sorbent, C18 sorbent, anhydrous magnesium sulfate (or commercially available dSPE tubes for pesticide analysis)

  • Reagent Water: Deionized water, 18 MΩ·cm or higher purity

  • Sample Collection Containers: As appropriate for the matrix being tested.

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Fenoxycarb and Fenoxycarb-d7 into separate 10 mL volumetric flasks.

    • Dissolve in methanol and bring to volume.

  • Intermediate Standard Solutions (10 µg/mL):

    • Pipette 100 µL of each primary stock solution into separate 10 mL volumetric flasks.

    • Dilute to volume with methanol.

  • Working Standard Solution Mix (for Calibration Curve):

    • Prepare a series of calibration standards by diluting the intermediate standard solutions with a 50:50 mixture of acetonitrile and water. The concentration range should be selected to bracket the expected concentration of Fenoxycarb in the samples (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

    • Spike each calibration standard with the Fenoxycarb-d7 internal standard solution to a constant final concentration (e.g., 10 ng/mL).

  • Internal Standard Spiking Solution (1 µg/mL):

    • Pipette 100 µL of the Fenoxycarb-d7 intermediate stock solution into a 10 mL volumetric flask.

    • Dilute to volume with acetonitrile.

Sample Preparation (QuEChERS Method)

The following is a general protocol for a solid matrix like soil or a food commodity. Modifications may be necessary for liquid samples.

  • Sample Homogenization: Homogenize the sample to ensure uniformity.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike with 100 µL of the 1 µg/mL Fenoxycarb-d7 internal standard spiking solution.

    • Add the QuEChERS extraction salts.

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL dSPE tube containing PSA, C18, and anhydrous magnesium sulfate.

    • Vortex for 30 seconds.

    • Centrifuge at ≥10,000 x g for 2 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to a clean vial.

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Filter the reconstituted extract through a 0.22 µm syringe filter into an LC autosampler vial.

LC-MS/MS Instrumental Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: LC-MS/MS Instrumental Parameters

ParameterSetting
LC Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Table 2: Multiple Reaction Monitoring (MRM) Transitions for Fenoxycarb and Fenoxycarb-d7

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Fenoxycarb (Quantifier) 302.1116.11550
Fenoxycarb (Qualifier) 302.188.12550
Fenoxycarb-d7 (Quantifier) 309.1123.11550
Fenoxycarb-d7 (Qualifier) 309.195.12550

Note: The MRM transitions for Fenoxycarb-d7 are hypothetical and would need to be optimized empirically. The precursor ion is shifted by +7 Da to account for the seven deuterium atoms. The product ions are also expected to shift accordingly if the deuterium labels are on the fragmented portion of the molecule.

Data Presentation and Analysis

The concentration of Fenoxycarb in the samples is calculated using the response factor generated from the calibration curve.

Table 3: Representative Calibration Data

Calibration Level (ng/mL)Fenoxycarb Peak AreaFenoxycarb-d7 Peak AreaResponse Ratio (Analyte Area / IS Area)
0.11,520150,5000.0101
0.57,650151,0000.0507
115,300150,8000.1015
577,000151,2000.5093
10154,000150,9001.0205
50768,000151,1005.0827
1001,535,000150,60010.1926

A calibration curve is constructed by plotting the response ratio against the concentration of the calibration standards. A linear regression is then applied to the data points. The concentration of Fenoxycarb in the unknown samples is determined by interpolating their response ratios from this curve.

Table 4: Example Quantification of Fenoxycarb in a Soil Sample

Sample IDFenoxycarb Peak AreaFenoxycarb-d7 Peak AreaResponse RatioCalculated Concentration (ng/mL)Final Concentration in Soil (ng/g)
Soil-0125,600149,8000.17091.6816.8

Calculation assumes a 10 g sample reconstituted to a final volume of 1 mL.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Homogenized Sample (10g) Spike Spike with Fenoxycarb-d7 Internal Standard Sample->Spike Extraction QuEChERS Extraction (Acetonitrile + Salts) Spike->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 dSPE Dispersive SPE Cleanup (PSA + C18) Supernatant1->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 Supernatant2 Collect Supernatant Centrifuge2->Supernatant2 Evaporation Evaporate to Dryness Supernatant2->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Filtration Filter (0.22 µm) Reconstitution->Filtration LC_MS LC-MS/MS Analysis Filtration->LC_MS Data_Acquisition Data Acquisition (MRM Mode) LC_MS->Data_Acquisition Calibration Generate Calibration Curve Data_Acquisition->Calibration Quantification Quantify Fenoxycarb Concentration Data_Acquisition->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for Fenoxycarb quantification by IDMS.

Conclusion

This application note provides a detailed and robust protocol for the quantification of Fenoxycarb in environmental matrices using Isotope Dilution Mass Spectrometry. The use of an isotopically labeled internal standard in conjunction with the QuEChERS sample preparation method and LC-MS/MS analysis ensures high accuracy, precision, and reliability of the results. This method is suitable for routine monitoring and research applications where precise measurement of Fenoxycarb is critical.

References

Troubleshooting & Optimization

Minimizing ion suppression of Fenoxycarb with a deuterated standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Fenoxycarb. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the quantitative analysis of Fenoxycarb using a deuterated internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the analysis of Fenoxycarb?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, Fenoxycarb, in the mass spectrometer's ion source.[1] This interference leads to a decreased instrument response for the analyte, which can result in inaccurate and unreliable quantification, including underestimation of the Fenoxycarb concentration or even false negatives.[2]

Q2: How does a deuterated internal standard help in minimizing ion suppression for Fenoxycarb analysis?

A2: A deuterated internal standard, such as Fenoxycarb-d5, is a stable isotope-labeled version of the analyte. It is chemically identical to Fenoxycarb and therefore exhibits nearly identical behavior during sample preparation, chromatography, and ionization.[3][4] By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, it experiences the same degree of ion suppression as the native Fenoxycarb. The mass spectrometer can differentiate between the native and the labeled compound due to the mass difference. By measuring the ratio of the signal of Fenoxycarb to that of its deuterated internal standard, the instrument can accurately quantify the analyte, as the ratio remains constant even if both signals are suppressed.[1]

Q3: What are the key advantages of using a deuterated standard over other types of internal standards?

A3: Deuterated standards are considered the "gold standard" for quantitative mass spectrometry for several reasons:

  • Co-elution: They co-elute perfectly with the analyte, ensuring they are subjected to the exact same matrix effects at the same time.

  • Similar Physicochemical Properties: Their extraction recovery and ionization efficiency are almost identical to the analyte.

  • Improved Accuracy and Precision: They significantly improve the accuracy and precision of quantification by correcting for variations in sample preparation and instrument response.

Q4: Can I use a different, non-isotopically labeled internal standard for Fenoxycarb analysis?

A4: While structural analogs can be used as internal standards, they are less effective than deuterated standards. This is because their chromatographic retention time and ionization efficiency may differ from Fenoxycarb, leading to incomplete compensation for matrix effects and potentially less accurate results.

Q5: What are common sample preparation techniques for analyzing Fenoxycarb in complex matrices?

A5: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticide residue analysis, including Fenoxycarb, in various food and environmental matrices. This method involves a simple extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of Fenoxycarb.

Problem Potential Cause Recommended Solution
High variability in replicate injections Inconsistent ion suppression between injections.Ensure the deuterated internal standard is properly added to all samples and standards. Verify the homogeneity of the sample extract.
Low recovery of Fenoxycarb and the deuterated standard Inefficient extraction from the sample matrix.Optimize the QuEChERS extraction solvent and shaking/vortexing time. Ensure the sample is properly homogenized.
Poor peak shape for Fenoxycarb Co-eluting matrix components interfering with chromatography.Optimize the LC gradient to better separate Fenoxycarb from matrix interferences. Consider using a different LC column with alternative chemistry.
Significant ion suppression observed even with a deuterated standard The concentration of matrix components is too high, leading to severe suppression that affects the linear range of the detector.Dilute the final sample extract. While the deuterated standard corrects for suppression, extreme suppression can push the analyte signal below the limit of quantification.
Deuterated standard signal is too low Incorrect concentration of the internal standard spiking solution.Verify the concentration of the deuterated standard stock and working solutions. Ensure the correct volume is added to the samples.

Experimental Protocols

Protocol 1: Sample Preparation using a Modified QuEChERS Method

This protocol is designed for the extraction of Fenoxycarb from a complex matrix such as fruit or vegetable samples.

  • Homogenization: Homogenize a representative 10-15 g portion of the sample.

  • Weighing: Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known volume (e.g., 100 µL) of a Fenoxycarb-d5 working solution (e.g., 1 µg/mL in acetonitrile) to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing dSPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 2 minutes.

  • Analysis: The resulting supernatant is the final extract. Transfer it to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute Fenoxycarb, and then re-equilibrate. The gradient should be optimized to ensure baseline separation of Fenoxycarb from matrix interferences.

  • Injection Volume: 5 µL.

  • MS/MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Optimized MRM transitions for Fenoxycarb and Fenoxycarb-d5 should be used.

Data Presentation

The use of a deuterated internal standard significantly improves the accuracy and precision of Fenoxycarb quantification in complex matrices. The following tables illustrate the expected performance improvement.

Table 1: Comparison of Fenoxycarb Quantification With and Without Deuterated Internal Standard in a Spiked Matrix Sample (n=6)

ParameterWithout Deuterated StandardWith Deuterated Standard
Mean Calculated Concentration (ng/g) 7.89.9
Standard Deviation (ng/g) 1.50.4
Relative Standard Deviation (RSD) 19.2%4.0%
Accuracy (% Recovery) 78%99%

Table 2: Matrix Effect Evaluation in Different Fruit Matrices

The matrix effect is calculated as: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100. A value below 100% indicates ion suppression.

MatrixMatrix Effect on Fenoxycarb (%) (No Internal Standard)Matrix Effect on Fenoxycarb/Fenoxycarb-d5 Ratio (%)
Apple6598
Grape52101
Strawberry4599

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis cluster_data Data Processing homogenization 1. Sample Homogenization spiking 2. Spiking with Fenoxycarb-d5 homogenization->spiking extraction 3. Acetonitrile Extraction with Salts spiking->extraction centrifugation1 4. Centrifugation extraction->centrifugation1 dspe 5. Dispersive SPE Cleanup centrifugation1->dspe centrifugation2 6. Final Centrifugation dspe->centrifugation2 lcms 7. LC-MS/MS Analysis centrifugation2->lcms quantification 8. Quantification using Analyte/IS Ratio lcms->quantification

Caption: Experimental workflow for Fenoxycarb analysis.

isotope_dilution_principle cluster_sample Sample cluster_standard Internal Standard cluster_processing Sample Processing & Analysis cluster_detection MS Detection cluster_result Result analyte Fenoxycarb (Unknown Amount) process Extraction, Cleanup, Injection (Potential for Analyte Loss and Ion Suppression) analyte->process Combined is Fenoxycarb-d5 (Known Amount) is->process ms Measure Ratio of Fenoxycarb / Fenoxycarb-d5 process->ms quant Accurate Quantification of Fenoxycarb ms->quant

Caption: Principle of Isotope Dilution Mass Spectrometry.

References

Optimizing LC gradient for separation of Fenoxycarb from matrix interferences

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the liquid chromatography (LC) gradient for the separation of Fenoxycarb from matrix interferences.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in analyzing Fenoxycarb in complex matrices like fruits and vegetables?

The main challenge is the presence of matrix interferences.[1][2][3][4][5] Complex samples such as citrus fruits contain numerous endogenous compounds like pigments, lipids, sugars, and organic acids. During sample extraction, these compounds can be co-extracted with Fenoxycarb and interfere with its chromatographic separation and detection. This can lead to inaccurate quantification, poor peak shape, and reduced sensitivity due to ion suppression or enhancement in LC-MS/MS analysis.

Q2: Why is gradient elution preferred over isocratic elution for Fenoxycarb analysis in complex matrices?

Gradient elution is preferred because it provides better separation of analytes with a wide range of polarities, which is typical for complex sample extracts. An isocratic elution uses a constant mobile phase composition, which may not effectively separate Fenoxycarb from all co-eluting matrix components. A gradient, which involves changing the mobile phase composition during the analytical run, allows for a more tailored separation, improving resolution between Fenoxycarb and interfering compounds.

Q3: What are common starting conditions for developing an LC gradient for Fenoxycarb?

A good starting point for reversed-phase chromatography (e.g., using a C18 column) is a linear gradient with a water/acetonitrile or water/methanol mobile phase system. Often, small amounts of modifiers like formic acid or ammonium formate are added to improve peak shape and ionization efficiency. A typical scouting gradient might start with a low percentage of organic solvent (e.g., 10-40% acetonitrile or methanol) and ramp up to a high percentage (e.g., 95-100%) over several minutes.

Q4: How can I minimize matrix effects during my analysis?

Minimizing matrix effects involves a combination of strategies:

  • Effective Sample Preparation: Utilize a robust sample cleanup technique, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), to remove a significant portion of matrix interferences before LC analysis.

  • Optimized Chromatography: Develop a selective LC gradient that separates Fenoxycarb from co-eluting matrix components.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for signal suppression or enhancement.

  • Use of Internal Standards: Employing a stable isotope-labeled internal standard for Fenoxycarb can help to correct for variability in matrix effects and instrument response.

Troubleshooting Guide: Fenoxycarb Peak Shape and Separation Issues

This guide addresses common problems encountered during the optimization of an LC gradient for Fenoxycarb analysis.

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH: Fenoxycarb, a carbamate, can exhibit secondary interactions with the stationary phase. 2. Co-elution with a matrix component: A closely eluting interference can distort the peak shape. 3. Column overload: Injecting too concentrated a sample. 4. Column degradation: Loss of stationary phase or contamination.1. Adjust mobile phase pH: Add a small amount of formic acid (e.g., 0.1%) to the mobile phase to improve peak symmetry. 2. Modify the gradient: Flatten the gradient around the retention time of Fenoxycarb to improve separation from the interfering peak. 3. Dilute the sample: Reduce the concentration of the injected sample. 4. Wash or replace the column: Flush the column with a strong solvent or replace it if it's at the end of its lifetime.
Fenoxycarb Peak Co-elutes with an Interference 1. Insufficient chromatographic resolution: The current gradient is not selective enough. 2. Similar physicochemical properties: The interfering compound has a similar polarity to Fenoxycarb.1. Optimize the gradient slope: A shallower gradient will increase the separation time and can improve resolution. 2. Change the organic solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation. 3. Try a different stationary phase: A column with a different chemistry (e.g., Phenyl-Hexyl instead of C18) may provide a different elution order.
Inconsistent Retention Times for Fenoxycarb 1. Poor column equilibration: Insufficient time for the column to return to initial conditions between injections. 2. Mobile phase preparation issues: Inconsistent composition of the mobile phase. 3. Pump malfunction: Inaccurate solvent delivery by the LC pump.1. Increase equilibration time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 2. Prepare fresh mobile phase: Prepare mobile phases fresh daily and ensure accurate measurements of all components. 3. Service the LC pump: Check for leaks, and service or replace pump seals and check valves as needed.
Significant Signal Suppression at Fenoxycarb's Retention Time 1. High concentration of co-eluting matrix components: These compounds compete with Fenoxycarb for ionization in the MS source. 2. Poor sample cleanup: The sample preparation method is not effectively removing interfering substances.1. Adjust the LC gradient: Modify the gradient to shift the retention time of Fenoxycarb away from the region of high matrix interference. 2. Improve sample cleanup: Incorporate an additional cleanup step in your sample preparation protocol (e.g., using a different sorbent in your QuEChERS method). 3. Dilute the sample: This can reduce the concentration of interfering compounds, but may also impact the limit of detection for Fenoxycarb.

Quantitative Data Summary

The following table summarizes typical LC gradient parameters from published methods for the analysis of Fenoxycarb and other pesticides in complex matrices. These can serve as a starting point for method development.

Parameter Method 1 (Carbamates in Vegetables) Method 2 (Pesticides in Fruits & Vegetables) Method 3 (Fenoxycarb in Surface Water)
Column C18C18Phenyl-Hexyl
Mobile Phase A Water + 0.1% Formic AcidWater + 5mM Ammonium Formate + 0.1% Formic AcidWater
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol + 5mM Ammonium Formate + 0.1% Formic AcidAcetonitrile
Flow Rate 0.3 mL/min0.4 mL/min1.0 mL/min
Gradient Program 15% B (0-2.5 min) -> 50% B (2.5-5 min) -> 50% B (5-7 min) -> 15% B (7-8 min)10% B (0-1 min) -> 95% B (1-10 min) -> 10% B (10.1-15 min)40% B (at 3 min) -> 95% B (at 7 min)

Experimental Protocol: Optimizing LC Gradient for Fenoxycarb in a Fruit Matrix

This protocol outlines a systematic approach to developing and optimizing an LC gradient for the separation of Fenoxycarb from interferences in a representative fruit matrix (e.g., citrus fruit).

1. Materials and Reagents:

  • Fenoxycarb analytical standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Blank fruit matrix (e.g., organic oranges, lemons)

  • QuEChERS extraction and cleanup kits

2. Sample Preparation (QuEChERS):

  • Homogenize 10-15 g of the blank fruit matrix.

  • Extract the homogenized sample with acetonitrile using a standard QuEChERS protocol.

  • Perform dispersive solid-phase extraction (d-SPE) cleanup to remove interferences.

  • Fortify a portion of the blank matrix extract with a known concentration of Fenoxycarb (e.g., 50 ng/mL) to create a matrix-matched standard.

  • Prepare a solvent-based standard of Fenoxycarb at the same concentration.

3. Initial LC-MS/MS Conditions:

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • MS Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor ion and product ions for Fenoxycarb.

4. Scouting Gradient:

  • Inject the solvent-based standard of Fenoxycarb.

  • Run a fast scouting gradient to determine the approximate retention time of Fenoxycarb.

    • Gradient: 10% B for 1 min, ramp to 95% B in 8 min, hold for 2 min, return to 10% B and equilibrate for 3 min.

  • Inject the matrix-matched standard to observe the elution profile of matrix interferences and any shift in Fenoxycarb's retention time or change in peak shape.

5. Gradient Optimization:

  • Isolate Fenoxycarb Peak: Based on the scouting run, design a more focused gradient. If Fenoxycarb elutes at 6 minutes, for example, create a shallower gradient around this time to improve separation from nearby peaks.

    • Example Optimized Gradient: 10% B for 1 min, ramp to 40% B in 3 min, then a shallow ramp to 60% B in 5 min, followed by a steep ramp to 95% B to wash the column.

  • Evaluate Mobile Phase Composition: If co-elution persists, switch the organic mobile phase from acetonitrile to methanol and repeat the scouting and optimization steps. Methanol can offer different selectivity for certain compounds.

  • Assess Mobile Phase Additives: If peak shape is poor, compare the results with and without formic acid, or test ammonium formate as an alternative additive.

6. Method Validation: Once an optimized gradient is established, perform a basic validation by assessing linearity (using matrix-matched calibration curves), precision (repeat injections), and accuracy (recovery of a spiked sample) to ensure the method is reliable for routine analysis.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_optimization Gradient Optimization Strategies cluster_further_actions Further Actions cluster_solution Solution Problem Poor Separation or Peak Shape for Fenoxycarb Check_System Verify System Suitability (Pressure, Baseline) Problem->Check_System Analyze_Blank Inject Blank Matrix Extract Check_System->Analyze_Blank Analyze_Standard Inject Fenoxycarb Standard (Solvent & Matrix-Matched) Analyze_Blank->Analyze_Standard Modify_Gradient Adjust Gradient Slope (Shallower around Peak) Analyze_Standard->Modify_Gradient Co-elution or Poor Resolution Change_Solvent Switch Organic Solvent (ACN <=> MeOH) Modify_Gradient->Change_Solvent Still Unresolved Solution Optimized Separation Achieved Modify_Gradient->Solution Resolved Change_Additive Modify Mobile Phase Additive (e.g., Formic Acid, Ammonium Formate) Change_Solvent->Change_Additive Still Unresolved Change_Solvent->Solution Resolved Optimize_Cleanup Improve Sample Cleanup (e.g., Different d-SPE Sorbent) Change_Additive->Optimize_Cleanup Persistent Matrix Effects Change_Additive->Solution Resolved Change_Column Select Different Column Chemistry Optimize_Cleanup->Change_Column Interference Remains Optimize_Cleanup->Solution Resolved Change_Column->Solution Resolved

Caption: Troubleshooting workflow for optimizing LC gradient separation of Fenoxycarb.

References

Fenoxycarb-d3 Analytical Methods: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fenoxycarb-d3 in analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in analytical methods?

This compound is the deuterated form of Fenoxycarb, a carbamate insect growth regulator. In analytical chemistry, it is primarily used as an internal standard for the quantification of Fenoxycarb in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Using a deuterated internal standard helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise measurements.[2]

Q2: How stable is this compound under typical laboratory conditions?

While data specific to this compound is limited, the stability of its parent compound, Fenoxycarb, is well-documented and serves as a strong indicator. Fenoxycarb is stable to hydrolysis in aqueous solutions across a wide pH range (pH 3-9) and at temperatures up to 50°C.[3][4][5] It is also stable for over two years when stored in a closed container below 40°C. However, Fenoxycarb is susceptible to degradation by light (photolysis). Therefore, it is crucial to protect this compound solutions and samples from direct light exposure.

Q3: What are the optimal storage conditions for this compound and its solutions?

To ensure long-term stability, this compound should be stored as a solid in a cool, dark, and dry place, as recommended by suppliers (typically at +4°C). Stock solutions of this compound should be prepared in a suitable organic solvent (e.g., methanol, chloroform) and stored in amber vials at low temperatures (e.g., -20°C) to minimize solvent evaporation and potential degradation.

Troubleshooting Guide

Issue 1: Poor or Inconsistent Recovery of this compound

Possible Causes:

  • Degradation during sample preparation: Exposure of the sample or extract to strong light can cause photolytic degradation.

  • Adsorption to surfaces: Fenoxycarb has a tendency to adsorb to organic matter and potentially to container surfaces, especially in aqueous matrices.

  • Incorrect pH of the extraction solvent: Although stable in a wide pH range, extreme pH values during extraction could potentially affect stability or recovery.

  • Evaporation of internal standard: If the internal standard is added at the beginning of a long sample preparation process involving evaporation steps, loss of the standard can occur.

Troubleshooting Steps:

  • Minimize Light Exposure: Work with amber glassware or under yellow light. Wrap sample vials and containers in aluminum foil if they will be exposed to light for extended periods.

  • Use Silanized Glassware: To prevent adsorption to glass surfaces, use silanized vials and inserts.

  • Optimize Extraction pH: Ensure the pH of your sample and extraction solvent is within the stable range of pH 3-9.

  • Timing of Internal Standard Addition: Add the internal standard as early as possible in the sample preparation process to account for losses during extraction and cleanup, but be mindful of potential evaporation if extensive solvent removal is required. Consider adding it just before the final concentration step.

  • Matrix Effects: Evaluate for matrix effects by comparing the response of this compound in a clean solvent versus a matrix extract. Matrix components can suppress or enhance the ionization of the analyte and internal standard.

Issue 2: Variable Peak Area Ratios (Analyte/Internal Standard)

Possible Causes:

  • Inconsistent addition of internal standard: Inaccurate pipetting of the internal standard solution will lead to variable results.

  • Differential degradation of analyte and internal standard: If the sample matrix promotes degradation, and there is a kinetic isotope effect, the analyte and internal standard may degrade at slightly different rates.

  • Chromatographic Issues: Poor peak shape, co-elution with interfering compounds, or shifts in retention time can affect the integration of both the analyte and internal standard peaks.

Troubleshooting Steps:

  • Verify Pipette Accuracy: Regularly calibrate and check the precision of the micropipettes used for adding the internal standard.

  • Sample Matrix Evaluation: Prepare matrix-matched calibration standards to assess if the matrix is impacting the stability or ionization of the analyte and internal standard differently.

  • Optimize Chromatography:

    • Ensure the analytical column is in good condition.

    • Optimize the mobile phase composition and gradient to achieve good peak shape and resolution.

    • Check for and resolve any co-eluting interferences.

Data Presentation

Table 1: Summary of Fenoxycarb Stability Data

ConditionMatrixpHTemperature (°C)Half-life / StabilityReference
HydrolysisAqueous Buffer5501,406 days
HydrolysisAqueous Buffer7503,136 days
HydrolysisAqueous Buffer9504,101 days
PhotolysisAqueous Buffer72518-23 days (artificial sunlight)
PhotolysisPure and Natural Water--~5 hours
Soil (Field)Sandy Loam--14-45 days (dissipation)
StorageClosed Container-< 40> 2 years

Experimental Protocols

Protocol 1: Assessing this compound Stability in a New Matrix

  • Prepare Fortified Samples: Spike the new matrix with a known concentration of this compound.

  • Time-Zero Analysis: Immediately extract and analyze a subset of the fortified samples (n=3) to establish the initial concentration.

  • Incubation: Store the remaining fortified samples under different conditions relevant to your analytical workflow (e.g., room temperature on the benchtop, refrigerated, exposed to light, in the dark).

  • Time-Point Analysis: At defined time points (e.g., 2, 4, 8, 24 hours), extract and analyze a subset of samples from each storage condition.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the time-zero concentration. A significant decrease in concentration indicates instability under that specific condition.

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample 1. Sample Collection and Homogenization add_is 2. Add this compound Internal Standard sample->add_is extract 3. Solvent Extraction add_is->extract cleanup 4. Solid Phase Extraction (SPE) Cleanup extract->cleanup concentrate 5. Evaporation and Reconstitution cleanup->concentrate inject 6. Injection concentrate->inject lc 7. Chromatographic Separation inject->lc ms 8. Mass Spectrometric Detection lc->ms quant 9. Quantification ms->quant

Caption: A typical analytical workflow for the quantification of Fenoxycarb using this compound as an internal standard.

troubleshoot action_node action_node start Poor or Inconsistent This compound Recovery? light Samples Protected from Light? start->light glassware Using Silanized Glassware? light->glassware Yes action_light Action: Minimize light exposure (amber vials, yellow light). light->action_light No pipette Pipette Calibrated? glassware->pipette Yes action_glassware Action: Use silanized glassware to prevent adsorption. glassware->action_glassware No matrix Matrix Effects Evaluated? pipette->matrix Yes action_pipette Action: Calibrate and verify pipette accuracy. pipette->action_pipette No action_matrix Action: Prepare matrix-matched calibrants. matrix->action_matrix No end Issue Resolved matrix->end Yes action_light->glassware action_glassware->pipette action_pipette->matrix action_matrix->end

Caption: A troubleshooting decision tree for diagnosing issues with this compound recovery in analytical methods.

References

Technical Support Center: Isotopic Contribution Correction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for the isotopic contribution of Fenoxycarb-d3 to the Fenoxycarb signal during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic contribution in the context of Fenoxycarb and this compound analysis?

A1: In mass spectrometry, isotopic contribution refers to the signal interference caused by the natural abundance of heavy isotopes in the unlabeled analyte (Fenoxycarb) that overlaps with the signal of its deuterated internal standard (this compound). Fenoxycarb has a specific mass-to-charge ratio (m/z) that is monitored. However, due to the presence of naturally occurring heavy isotopes like Carbon-13, a small fraction of Fenoxycarb molecules will have a mass that is one, two, or three units higher. This can lead to a signal at the m/z value being monitored for this compound, which is three mass units heavier than Fenoxycarb. This interference can artificially inflate the signal of the internal standard, leading to inaccurate quantification of the analyte.

Q2: Why is it necessary to correct for the isotopic contribution of this compound?

A2: Correcting for isotopic contribution is crucial for accurate quantification in mass spectrometry-based assays.[1][2] Failure to do so can lead to an overestimation of the internal standard's response, which in turn results in an underestimation of the analyte's concentration. This is particularly critical in regulated bioanalysis and other applications where precise and accurate measurements are essential.

Q3: What is the chemical difference between Fenoxycarb and this compound?

A3: Fenoxycarb is a carbamate insect growth regulator with the chemical formula C₁₇H₁₉NO₄.[3] this compound is a stable isotope-labeled version of Fenoxycarb, where three hydrogen atoms on the ethyl group have been replaced with deuterium atoms. Its chemical formula is C₁₇H₁₆D₃NO₄.[4] This mass difference of three atomic mass units allows for its use as an internal standard in mass spectrometry.

Q4: When is isotopic contribution a significant issue?

A4: Isotopic contribution becomes more pronounced in the following situations:

  • High analyte concentrations: When the concentration of Fenoxycarb is significantly higher than that of this compound, the signal from the M+3 isotope of Fenoxycarb can be substantial relative to the this compound signal.[1]

  • High molecular weight compounds: Molecules with a larger number of atoms, particularly carbon, have a higher probability of containing heavy isotopes, leading to a greater isotopic contribution.

  • Compounds rich in certain elements: The presence of elements with abundant heavy isotopes, such as chlorine or bromine, can increase isotopic interference. While not the case for Fenoxycarb, this is a general principle.

Troubleshooting Guide

This guide will help you identify and resolve issues related to the inaccurate correction for the isotopic contribution of this compound.

Symptom Potential Cause Troubleshooting Steps
Non-linear calibration curve (especially at high concentrations) Significant and uncorrected isotopic contribution from Fenoxycarb to the this compound signal.1. Experimentally determine the isotopic contribution: Analyze a high-concentration standard of unlabeled Fenoxycarb and measure the response in the this compound MRM transition. 2. Apply a correction factor: Use the experimentally determined contribution to correct the observed internal standard response in all samples. 3. Consider a non-linear regression model: If the contribution is concentration-dependent, a non-linear curve fit may provide more accurate results.
Inaccurate and imprecise quantitative results Incorrectly determined or applied isotopic correction factor.1. Re-evaluate the isotopic contribution: Prepare fresh, pure standards of both Fenoxycarb and this compound and re-run the isotopic contribution experiment. 2. Verify calculations: Double-check the formulas used to calculate and apply the correction factor. 3. Check for impurities: Ensure that the unlabeled Fenoxycarb standard is not contaminated with this compound and vice versa by analyzing each standard for the presence of the other compound.
High background signal in the this compound channel for blank samples Contribution from naturally occurring isotopes in the matrix or contamination.1. Analyze a true blank matrix: This will help determine the baseline isotopic contribution from the matrix itself. 2. Optimize chromatography: Improve the separation of Fenoxycarb from matrix components that may have interfering isotopes. 3. Source cleaning: Ensure the mass spectrometer's ion source is clean to minimize background noise.

Experimental Protocol: Determining Isotopic Contribution

This protocol outlines the methodology for experimentally determining the percentage of isotopic contribution from Fenoxycarb to the this compound signal and vice versa.

1. Materials and Reagents:

  • Fenoxycarb certified reference standard

  • This compound certified reference standard

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • LC-MS grade formic acid (or other appropriate modifier)

  • Calibrated pipettes and appropriate labware

2. Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.

3. LC-MS/MS Parameters:

The following Multiple Reaction Monitoring (MRM) transitions should be used. Note that collision energies should be optimized for your specific instrument.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Fenoxycarb302.188.0Optimized
Fenoxycarb302.1116.2Optimized
This compound305.188.0Optimized
This compound305.1116.2Optimized

Table 1: Suggested MRM transitions for Fenoxycarb and this compound.

4. Experimental Workflow:

experimental_workflow cluster_prep Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation cluster_correction Correction prep_fen Prepare high concentration Fenoxycarb standard analyze_fen Inject Fenoxycarb standard and monitor both Fenoxycarb and This compound MRM transitions prep_fen->analyze_fen prep_fen_d3 Prepare high concentration This compound standard analyze_fen_d3 Inject this compound standard and monitor both Fenoxycarb and This compound MRM transitions prep_fen_d3->analyze_fen_d3 calc_fen_to_d3 Calculate % contribution of Fenoxycarb to this compound signal analyze_fen->calc_fen_to_d3 calc_d3_to_fen Calculate % contribution of This compound to Fenoxycarb signal analyze_fen_d3->calc_d3_to_fen correct_response Apply correction factors to sample data calc_fen_to_d3->correct_response calc_d3_to_fen->correct_response logical_relationship cluster_inputs Observed Signals cluster_factors Correction Factors cluster_calculation Correction Calculation cluster_corrected Corrected Signal cluster_output Final Calculation obs_analyte Observed Analyte Signal (Fenoxycarb) correction_calc Contribution Signal = Observed Analyte Signal * % Contribution obs_analyte->correction_calc final_conc Calculate Analyte Concentration using Corrected IS Signal obs_analyte->final_conc obs_is Observed Internal Standard Signal (this compound) corrected_is Corrected Internal Standard Signal = Observed IS Signal - Contribution Signal obs_is->corrected_is contribution_factor Experimentally Determined % Isotopic Contribution contribution_factor->correction_calc correction_calc->corrected_is corrected_is->final_conc

References

Technical Support Center: Improving Precision and Accuracy with Fenoxycarb-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Fenoxycarb-d3 as an internal standard in quantitative analytical methods. Here you will find troubleshooting guidance and frequently asked questions to enhance the precision and accuracy of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the use of this compound in analytical workflows, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Q1: I am observing a low or no signal for my this compound internal standard. What are the potential causes and how can I troubleshoot this?

A1: Low or no signal from your this compound internal standard can be attributed to several factors, from sample preparation to instrument settings. A systematic approach to troubleshooting is recommended.

Potential Causes & Troubleshooting Steps:

  • Improper Storage and Handling:

    • Question: Has the this compound standard been stored according to the manufacturer's recommendations (typically at -20°C)?[1]

    • Action: Verify the storage conditions. Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution.

  • Inaccurate Standard Concentration:

    • Question: Are you confident in the concentration of your this compound working solution?

    • Action: Recalculate all dilutions. Ensure that the solvent used to dissolve the neat standard is appropriate. If in doubt, prepare a fresh working solution from the stock.

  • Sample Preparation Issues:

    • Question: Is the sample preparation method, such as QuEChERS, being performed consistently across all samples?

    • Action: Review your sample preparation protocol for any inconsistencies in reagent volumes, shaking times, or centrifugation speeds. Ensure the final extract is clear and free of particulates before injection.

  • LC-MS/MS System Problems:

    • Question: Is the LC-MS/MS system performing optimally?

    • Action:

      • System Suitability Test: Inject a "neat" solution of this compound (in a clean solvent like acetonitrile or methanol) to confirm that the instrument is capable of detecting it without matrix interference.

      • Check for Leaks: Inspect the LC system for any leaks, which can lead to inconsistent flow rates and poor signal.

      • Ion Source Cleaning: A contaminated ion source can significantly suppress the signal. Follow the manufacturer's instructions for cleaning the ion source components.

Q2: The peak area of my this compound is highly variable across my sample batch. What could be causing this?

A2: High variability in the internal standard response can compromise the precision of your quantitative analysis.

Potential Causes & Troubleshooting Steps:

  • Inconsistent Injection Volume:

    • Question: Is the autosampler injecting a consistent volume for each sample?

    • Action: Check the autosampler for air bubbles in the syringe and sample loop. Ensure there is sufficient sample volume in each vial.

  • Matrix Effects:

    • Question: Are there significant differences in the matrix composition between your samples?

    • Action: Matrix components co-eluting with this compound can cause ion suppression or enhancement, leading to variability. Diluting the sample extract can often mitigate matrix effects. Ensure that the sample cleanup step (e.g., d-SPE in QuEChERS) is effective for your specific matrix.

  • Inconsistent Sample Extraction:

    • Question: Is the extraction recovery of this compound consistent across all samples?

    • Action: Ensure that the internal standard is added at the very beginning of the sample preparation process to account for any losses during extraction and cleanup. Thoroughly vortex or shake each sample for the prescribed time to ensure consistent extraction.

Q3: I am observing poor recovery of this compound. What should I investigate?

A3: Low recovery indicates that a portion of the internal standard is being lost during the sample preparation process.

Potential Causes & Troubleshooting Steps:

  • Suboptimal Extraction Conditions:

    • Question: Are the extraction solvent and pH appropriate for this compound?

    • Action: While the QuEChERS method is robust, highly complex or unusual matrices may require optimization. Ensure the chosen QuEChERS salts and d-SPE sorbents are suitable for your sample type.

  • Analyte Degradation:

    • Question: Is it possible that this compound is degrading during sample processing?

    • Action: Fenoxycarb is generally stable to hydrolysis at a wide pH range.[2] However, if your sample processing involves harsh conditions (e.g., high temperatures, extreme pH), consider evaluating the stability of this compound under these conditions.

  • Adsorption to Labware:

    • Question: Could this compound be adsorbing to plasticware or glassware?

    • Action: Use high-quality polypropylene or glass labware. In some cases, pre-rinsing with the extraction solvent can help minimize adsorption.

Quantitative Data Summary

The following tables provide key quantitative data for the analysis of Fenoxycarb using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters for Fenoxycarb and this compound

AnalytePrecursor Ion (m/z)Product Ion (Quantifier, m/z)Product Ion (Qualifier, m/z)Collision Energy (V)
Fenoxycarb302.188.0116.220 / 8
This compound305.188.0116.220 / 8

Note: Collision energies may require optimization depending on the specific mass spectrometer used.

Table 2: Physicochemical Properties of Fenoxycarb and this compound

PropertyFenoxycarbThis compoundReference
Chemical Formula C₁₇H₁₉NO₄C₁₇H₁₆D₃NO₄[3][4]
Molecular Weight 301.34 g/mol 304.36 g/mol
CAS Number 72490-01-82468639-22-5
Storage Temperature -20°C-20°C
Stability ≥ 4 years (when stored properly)≥ 4 years (when stored properly)

Experimental Protocols

Detailed Methodology for the Quantitative Analysis of Fenoxycarb in Fruits and Vegetables using LC-MS/MS with this compound Internal Standard

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.

1. Reagents and Materials

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium formate

  • Fenoxycarb analytical standard

  • This compound internal standard

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) tubes with appropriate sorbents (e.g., PSA, C18)

  • 50 mL centrifuge tubes

  • 2 mL autosampler vials

2. Standard Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fenoxycarb and this compound in acetonitrile.

  • Intermediate Solutions (10 µg/mL): Prepare intermediate solutions by diluting the stock solutions with acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Fenoxycarb intermediate solution and spiking with a constant concentration of the this compound intermediate solution. A typical concentration for the this compound internal standard in the final extract is 10-50 ng/mL.

3. Sample Preparation (QuEChERS)

  • Homogenization: Homogenize a representative portion of the fruit or vegetable sample.

  • Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known volume of the this compound intermediate solution to each sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate QuEChERS extraction salt packet.

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and C18 sorbents.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 5 minutes.

  • Sample Dilution: Transfer an aliquot of the cleaned extract into an autosampler vial and dilute with water or mobile phase to be compatible with the LC conditions.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute Fenoxycarb, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Expected Retention Time: The retention time for Fenoxycarb will depend on the exact LC conditions but is expected to be in the mid-to-late part of the gradient due to its hydrophobicity. This compound will have a very similar, if not identical, retention time.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Use the transitions specified in Table 1.

5. Data Analysis

  • Integrate the peak areas for the quantifier ions of both Fenoxycarb and this compound.

  • Calculate the ratio of the Fenoxycarb peak area to the this compound peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Fenoxycarb in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the biological pathways related to Fenoxycarb's mode of action.

Fenoxycarb_JH_Signaling cluster_Extracellular Extracellular cluster_Cell Insect Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Fenoxycarb Fenoxycarb (JH Analog) Met_inactive Methoprene-tolerant (Met) (Inactive Receptor) Fenoxycarb->Met_inactive Binds to Met_active Active Met-Fenoxycarb Complex Met_inactive->Met_active Activation DNA DNA (Juvenile Hormone Response Elements) Met_active->DNA Binds to Transcription Transcription of Target Genes DNA->Transcription Initiates No_Metamorphosis Inhibition of Metamorphosis (Larval stage maintained) Transcription->No_Metamorphosis Leads to

Figure 1: Simplified workflow of Fenoxycarb's action as a juvenile hormone agonist in insects.

Brassinosteroid_Signaling_Inhibition cluster_Pathway Brassinosteroid Signaling Pathway in Plants BR Brassinosteroid (BR) BRI1 BRI1 (Receptor) BR->BRI1 Binds Signaling_Cascade Signaling Cascade BRI1->Signaling_Cascade Activates BZR1_BES1 BZR1/BES1 (Transcription Factors) Signaling_Cascade->BZR1_BES1 Activates Gene_Expression BR-Responsive Gene Expression BZR1_BES1->Gene_Expression Regulates Normal_Growth Normal Plant Growth and Development Gene_Expression->Normal_Growth Promotes Fenoxycarb Fenoxycarb Fenoxycarb->Signaling_Cascade Inhibits

Figure 2: Proposed inhibitory action of Fenoxycarb on the brassinosteroid signaling pathway in plants.

Experimental_Workflow cluster_SamplePrep Sample Preparation (QuEChERS) cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Homogenization 1. Homogenize Sample (e.g., Fruit, Vegetable) Spiking 2. Spike with This compound Homogenization->Spiking Extraction 3. Extract with Acetonitrile & Salts Spiking->Extraction Cleanup 4. Dispersive SPE Cleanup Extraction->Cleanup LC_Separation 5. Chromatographic Separation (C18) Cleanup->LC_Separation MS_Detection 6. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration 7. Peak Integration MS_Detection->Integration Quantification 8. Quantification using Internal Standard Calibration Integration->Quantification

Figure 3: General experimental workflow for the quantitative analysis of Fenoxycarb using this compound.

References

Reducing background noise in Fenoxycarb-d3 MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in Fenoxycarb-d3 mass spectrometry (MS) analysis.

Frequently Asked Questions (FAQs)

Q1: I am observing a high, noisy baseline across my entire chromatogram. What are the common causes and how can I fix this?

A1: A high, noisy baseline is often indicative of contamination in the LC-MS system or solvents. Here are the primary causes and troubleshooting steps:

  • Contaminated Solvents or Mobile Phase: The use of non-LC-MS grade solvents or additives can introduce a significant amount of chemical noise.[1] Always use high-purity, LC-MS grade solvents and additives.[1] Prepare fresh mobile phases daily and sonicate them to remove dissolved gases. If the problem persists, try using solvents from a different batch or supplier.

  • Contaminated LC System: Residues from previous samples, buffer salts, or poor-quality solvents can accumulate in the LC system, leading to increased background noise.[2] A systematic flush of the entire LC system with a sequence of high-purity solvents (e.g., isopropanol, methanol, acetonitrile, water) can help remove these contaminants.

  • Dirty Ion Source: The ion source is susceptible to contamination from non-volatile components in the sample matrix. This can lead to a suppressed analyte signal and increased background. Follow the manufacturer's instructions to clean the ion source components, such as the capillary and skimmer.

  • Leaking System: Air leaks in the LC system can introduce atmospheric contaminants and cause an unstable spray in the ion source, resulting in a noisy baseline. Check all fittings and connections for leaks.

Q2: I see specific, recurring background peaks in my blank injections and samples. How can I identify and eliminate them?

A2: Recurring background peaks are typically due to specific contaminants in your workflow. Identifying the source is key to elimination.

  • Plasticizer Contamination: Phthalates and other plasticizers are common contaminants from plastic labware (e.g., tubes, pipette tips, solvent bottle caps). Whenever possible, switch to glass or polypropylene labware. Avoid storing solvents in plastic containers for extended periods.

  • Carryover from Previous Injections: If you observe peaks from a previously analyzed sample in your current run, you are experiencing carryover. Implement a rigorous needle and injection port wash routine between samples. A strong wash solution, such as a high concentration of organic solvent, may be necessary.

  • Contamination from Lab Environment: The laboratory environment can be a source of contaminants like keratin (from dust and skin flakes) or volatile organic compounds. Maintain a clean workspace and cover samples to minimize exposure.

Q3: My this compound signal is weak and the signal-to-noise ratio (S/N) is poor, even when the baseline is relatively low. What could be the issue?

A3: A poor S/N ratio for your analyte of interest, despite a low baseline, can be caused by several factors related to the analyte itself or the MS instrument settings.

  • Matrix Effects: The sample matrix can suppress the ionization of this compound, leading to a weaker signal.[3][4] This is a common issue in the analysis of pesticides in complex matrices like food or environmental samples. To mitigate this, you can:

    • Improve Sample Preparation: Incorporate a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.

    • Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of matrix components and minimize their impact on ionization.

    • Use a Deuterated Internal Standard: As you are already using this compound, it serves as an excellent internal standard to compensate for signal suppression, as it co-elutes and experiences similar matrix effects as the non-deuterated analyte.

  • Incorrect MS/MS Transition: Ensure you are monitoring the correct precursor and product ions for this compound. Based on the fragmentation of Fenoxycarb, you should expect to see characteristic fragment ions. The deuterium labeling on this compound will result in a mass shift of +3 for the precursor ion and potentially for some fragment ions.

  • Suboptimal Ion Source Parameters: The efficiency of ionization is highly dependent on the ion source settings. Optimize parameters such as desolvation temperature, gas flows (nebulizer, drying gas), and capillary voltage to maximize the signal for this compound.

Q4: Can the this compound internal standard itself be a source of noise or interference?

A4: Yes, while deuterated internal standards are powerful tools, they can sometimes present their own challenges.

  • Isotopic Purity: The this compound standard should have high isotopic enrichment. If the purity is low, it may contain a significant amount of the unlabeled Fenoxycarb, which could interfere with the quantification of the native analyte if present in the sample.

  • "Cross-talk": This occurs when the isotopic peaks of the native analyte overlap with the signal of the deuterated standard. To avoid this, ensure that the mass spectrometer has sufficient resolution to distinguish between the analyte and the internal standard.

Troubleshooting Guides

Guide 1: Systematic Approach to Reducing High Background Noise

This guide provides a step-by-step workflow to identify and eliminate the source of high background noise.

StepActionExpected Outcome
1 Analyze a Blank Injection (Mobile Phase Only) If the noise is present, the source is likely the LC system or solvents. Proceed to Step 2. If the noise is absent, the source is likely the sample or sample preparation. Proceed to Step 4.
2 Prepare Fresh Mobile Phase Use brand new, sealed bottles of LC-MS grade solvents and additives. If the noise is reduced, the old mobile phase was contaminated.
3 Systematic LC System Flush Flush the entire LC system with a series of strong and weak solvents. If the noise decreases, the system was contaminated.
4 Review Sample Preparation Procedure Check for potential sources of contamination in your sample preparation workflow (e.g., plasticware, glassware, reagents).
5 Clean the Ion Source Follow the manufacturer's protocol to clean the ion source. A dirty source can be a significant contributor to background noise.
Guide 2: Optimizing Signal-to-Noise for this compound

This guide focuses on improving the signal intensity of this compound relative to the background noise.

StepActionExpected Outcome
1 Verify MS/MS Transitions Confirm the precursor and product ions for this compound. Based on Fenoxycarb data, the precursor ion [M+H]+ is m/z 302.1. For this compound, this would be m/z 305.1. Key fragment ions for Fenoxycarb include m/z 116.1 and 88.0. Monitor the corresponding shifted fragments for this compound.
2 Optimize Ion Source Parameters Systematically adjust source parameters (e.g., temperature, gas flows, voltages) to maximize the this compound signal.
3 Evaluate Matrix Effects Prepare a sample with a known concentration of this compound in a clean solvent and another in the sample matrix. A significant decrease in signal in the matrix indicates ion suppression.
4 Refine Sample Preparation If matrix effects are significant, introduce or optimize a sample cleanup step (e.g., SPE) to remove interfering components.

Experimental Protocols

Protocol 1: LC-MS System Flushing Procedure
  • Disconnect the Column: Remove the analytical column from the system to prevent damage.

  • Prepare Flushing Solvents: Prepare fresh, high-purity, LC-MS grade solutions of the following:

    • Solvent A: 100% Isopropanol

    • Solvent B: 100% Methanol

    • Solvent C: 100% Acetonitrile

    • Solvent D: 100% LC-MS Grade Water

  • Systematic Flush: Flush the entire LC system, including all pump channels and the autosampler, with each solvent for at least 30 minutes. A recommended sequence is A -> B -> C -> D, followed by your initial mobile phase conditions.

  • Equilibration and Blank Analysis: Reinstall the column (or a new one if contamination is severe) and equilibrate the system with your mobile phase until a stable baseline is achieved. Inject several blanks to confirm the background noise has been reduced.

Protocol 2: Basic Solid-Phase Extraction (SPE) for Pesticide Cleanup

This is a general protocol and may need optimization for your specific sample matrix.

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.

  • Load the Sample: Dilute your sample extract with water and load it onto the conditioned SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with a weak solvent solution (e.g., 10% methanol in water) to remove polar interferences.

  • Elute the Analyte: Elute this compound from the cartridge with a small volume of a strong organic solvent (e.g., acetonitrile or methanol).

  • Evaporate and Reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in your initial mobile phase.

Visualizations

cluster_workflow Troubleshooting Workflow for High Background Noise Start High Background Noise Observed Blank_Injection Inject Blank (Mobile Phase) Start->Blank_Injection Noise_Present Noise Present? Blank_Injection->Noise_Present Source_LC_Solvents Source: LC System / Solvents Noise_Present->Source_LC_Solvents Yes Source_Sample_Prep Source: Sample / Sample Prep Noise_Present->Source_Sample_Prep No Fresh_MP Prepare Fresh Mobile Phase Source_LC_Solvents->Fresh_MP Review_Prep Review Sample Prep Protocol Source_Sample_Prep->Review_Prep System_Flush Perform System Flush Fresh_MP->System_Flush Clean_Source Clean Ion Source System_Flush->Clean_Source Resolved Issue Resolved Review_Prep->Resolved Clean_Source->Resolved

Caption: Troubleshooting workflow for identifying and resolving high background noise.

cluster_relationships Key Relationships in Noise Reduction cluster_sources cluster_solutions Noise Background Noise Contaminated_Solvents Contaminated Solvents Noise->Contaminated_Solvents LC_System_Contamination LC System Contamination Noise->LC_System_Contamination Matrix_Effects Matrix Effects Noise->Matrix_Effects Environmental_Contamination Environmental Contamination Noise->Environmental_Contamination High_Purity_Solvents Use High-Purity Solvents Contaminated_Solvents->High_Purity_Solvents is addressed by System_Flush System Flush & Cleaning LC_System_Contamination->System_Flush is addressed by Sample_Cleanup Effective Sample Cleanup (SPE) Matrix_Effects->Sample_Cleanup is addressed by Clean_Lab_Practices Clean Lab Practices Environmental_Contamination->Clean_Lab_Practices is addressed by

Caption: Relationship between sources of noise and their corresponding solutions.

References

Optimization of solid-phase extraction for Fenoxycarb using an internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the solid-phase extraction (SPE) of Fenoxycarb.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps in developing a robust SPE method for Fenoxycarb?

A1: The initial and most critical steps involve understanding the physicochemical properties of Fenoxycarb and selecting the appropriate SPE sorbent and an internal standard. Fenoxycarb is a non-neurotoxic carbamate insect growth regulator.[1] Key properties to consider are its low water solubility (6 mg/L at 20°C) and a Log K-ow of 4.3, indicating it is a relatively nonpolar compound.[1][2] This suggests that a reversed-phase SPE mechanism will be most effective. The selection of a suitable internal standard early in the process is crucial for accurate quantification, as it helps to correct for variations in extraction efficiency and potential matrix effects.

Q2: Which internal standard is recommended for Fenoxycarb analysis?

A2: The choice of internal standard (IS) is critical for compensating for analyte loss during sample preparation and for correcting matrix effects. For Fenoxycarb, several options can be considered:

  • Structurally Similar Compounds: Synthetic dyes such as Sudan I have been successfully used as an internal standard in the analysis of Fenoxycarb in water samples.[3][4]

  • Isotopically Labeled Analogs: The ideal internal standard is an isotopically labeled version of the analyte (e.g., Fenoxycarb-d6). These standards have nearly identical chemical and physical properties to the target analyte, leading to similar extraction and ionization behavior, thus providing the most accurate correction. While specific availability may vary, using a deuterated analog is a widely accepted best practice in pesticide residue analysis.

  • Other Carbamates: If a labeled analog is unavailable, another carbamate pesticide with similar properties that is not present in the samples could be used. However, validation is essential to ensure it behaves similarly to Fenoxycarb during extraction and analysis.

Q3: How do I choose the right SPE sorbent for Fenoxycarb extraction?

A3: Sorbent selection depends on the sample matrix and the goal of the cleanup. For Fenoxycarb, a nonpolar compound, reversed-phase sorbents are the most common choice.

  • C18 (Octadecyl-silica): This is a widely used, effective sorbent for extracting Fenoxycarb from aqueous samples like surface water. It retains nonpolar compounds through hydrophobic interactions.

  • Polymeric Sorbents (e.g., Oasis HLB, Strata-X): These offer higher capacity and are less prone to drying out than silica-based sorbents. They are a good choice for complex matrices and can retain a broader range of analytes.

  • Carbon-Based Sorbents (e.g., ENVI-Carb): Graphitized carbon black can be effective for removing pigments and other interferences from fruit and vegetable extracts, providing cleaner samples.

A decision tree for selecting an appropriate sorbent is provided below.

Troubleshooting Guides

Problem 1: Low Recovery of Fenoxycarb

Possible Cause Solution
Incomplete Sorbent Conditioning/Equilibration Ensure the sorbent is properly wetted. For C18, condition with 3-5 bed volumes of methanol followed by 3-5 bed volumes of water. Do not let the sorbent go dry before loading the sample.
Analyte Breakthrough During Sample Loading The flow rate may be too high. A slow and steady flow rate (e.g., 1-3 drops/sec) allows for sufficient interaction between Fenoxycarb and the sorbent. Also, ensure the sample solvent is not too strong (i.e., has a high percentage of organic solvent), which would prevent retention.
Inappropriate Wash Solvent The wash solvent may be too strong, causing premature elution of Fenoxycarb. Use a weaker solvent (e.g., water with a low percentage of methanol or acetonitrile) to remove polar interferences without affecting the analyte. Test different percentages of organic solvent in the wash step to optimize.
Incomplete Elution The elution solvent may be too weak or the volume insufficient. Use a stronger organic solvent like acetonitrile, ethyl acetate, or a mixture of acetone and n-hexane. Ensure a sufficient volume is used to completely elute the analyte; this can be done in 2-3 smaller aliquots.
Strong Adsorption to Matrix Components For complex matrices like soil or fatty foods, Fenoxycarb may bind strongly to matrix components. Consider a more rigorous sample pretreatment (e.g., QuEChERS) or a more selective sorbent like a polymeric or mixed-mode phase.

Problem 2: Poor Reproducibility (High %RSD)

Possible Cause Solution
Inconsistent Flow Rates Use a vacuum manifold or a positive pressure system to maintain consistent flow rates across all samples during the loading, washing, and elution steps.
Sorbent Bed Drying Out For silica-based sorbents like C18, ensure the sorbent bed remains wet between the equilibration and sample loading steps. Polymeric sorbents are less susceptible to this issue.
Variable Matrix Effects Inconsistent matrix effects between samples can lead to poor reproducibility. Ensure the internal standard is added to every sample and standard at the beginning of the sample preparation process. Matrix-matched calibration standards may also be necessary.
Incomplete Sample Homogenization For solid samples, ensure the initial sample is thoroughly homogenized to ensure the portion taken for extraction is representative.

Problem 3: High Matrix Effects in Final Extract

Possible Cause Solution
Insufficient Cleanup The SPE method is not adequately removing interfering co-extractives. Optimize the wash step by gradually increasing the organic solvent strength to remove as many interferences as possible without eluting Fenoxycarb.
Inappropriate Sorbent The chosen sorbent may not be selective enough for the matrix. For samples with high pigment content (e.g., fruits and vegetables), consider using a carbon-based or a mixed-mode sorbent that can remove a wider range of interferences.
Co-elution of Matrix Components Matrix components with similar properties to Fenoxycarb may be co-eluting. A more selective elution solvent or a multi-step elution with solvents of increasing strength may be necessary.
Ion Suppression/Enhancement in MS Detection This is a common issue in LC-MS/MS analysis. An effective internal standard is the best way to compensate for this. Diluting the final extract can also reduce matrix effects, but may compromise sensitivity.

Experimental Protocols

Protocol 1: Extraction of Fenoxycarb from Water Samples using C18 SPE

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • To a 500 mL water sample, add a known amount of internal standard (e.g., Sudan I or a deuterated analog of Fenoxycarb).

    • Adjust the sample pH to neutral if necessary.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through a C18 SPE cartridge (e.g., 500 mg, 6 mL).

    • Do not allow the sorbent to dry.

  • SPE Cartridge Equilibration:

    • Pass 5 mL of deionized water through the cartridge.

    • Ensure the sorbent bed remains submerged in water.

  • Sample Loading:

    • Load the 500 mL water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of a 30:70 (v/v) acetonitrile:water solution to remove polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Elute Fenoxycarb and the internal standard with 2 x 4 mL of acetonitrile or ethyl acetate into a collection tube.

    • Allow the solvent to soak the sorbent for 1-2 minutes before applying vacuum for each aliquot.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for your LC or GC analysis.

Protocol 2: Extraction of Fenoxycarb from Fruit/Vegetable Homogenate using Polymeric SPE

This protocol is a general guideline and should be optimized for your specific matrix.

  • Sample Preparation (QuEChERS-style extraction):

    • Homogenize 10 g of the fruit or vegetable sample with 10 mL of acetonitrile.

    • Add a known amount of internal standard.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.

    • Centrifuge at >3000 rpm for 5 minutes.

    • Take an aliquot of the supernatant (acetonitrile layer) for SPE cleanup.

  • SPE Cartridge Conditioning:

    • Pass 3 mL of ethyl acetate through a polymeric SPE cartridge (e.g., Oasis HLB, 200 mg, 6 mL).

    • Pass 3 mL of acetonitrile through the cartridge.

  • Sample Loading:

    • Load 1-2 mL of the acetonitrile extract from step 1 onto the conditioned cartridge at a slow, dropwise flow rate.

  • Washing:

    • Wash the cartridge with 3 mL of a 10:90 (v/v) acetonitrile:water solution.

  • Elution:

    • Elute Fenoxycarb and the internal standard with 2 x 3 mL of ethyl acetate.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 1 mL of the appropriate solvent for your analytical instrument.

Data Presentation

Table 1: Physicochemical Properties of Fenoxycarb

PropertyValueReference
Chemical FormulaC₁₇H₁₉NO₄
Molecular Weight301.3 g/mol
Water Solubility6 mg/L (at 20°C)
Log K-ow4.3
Vapor Pressure7.8 x 10⁻³ mPa (at 20°C)
StabilityStable to hydrolysis at pH 3-9

Table 2: Comparison of Common SPE Sorbents for Fenoxycarb

Sorbent TypePrimary Retention MechanismAdvantagesCommon Applications
C18 (Reversed-Phase Silica) Hydrophobic interactionsWell-characterized, good for aqueous samples, cost-effective.Water samples, relatively clean extracts.
Polymeric (e.g., Oasis HLB) Hydrophobic and hydrophilic interactionsHigh capacity, stable over a wide pH range, does not dry out.Complex matrices, multi-residue methods.
Carbon (e.g., ENVI-Carb) Hydrophobic and planar interactionsExcellent for removing pigments and sterols.Fruit and vegetable extracts.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample 1. Sample Collection (e.g., Water, Fruit Homogenate) Spike 2. Spike with Internal Standard Sample->Spike Pretreat 3. Pre-treatment (e.g., pH adjustment, filtration, QuEChERS extraction) Spike->Pretreat Condition 4. Condition Sorbent (e.g., Methanol) Pretreat->Condition Equilibrate 5. Equilibrate Sorbent (e.g., Water) Condition->Equilibrate Load 6. Load Sample Equilibrate->Load Wash 7. Wash Interferences (e.g., 30% ACN in Water) Load->Wash Elute 8. Elute Analyte (e.g., Acetonitrile) Wash->Elute Concentrate 9. Concentrate Eluate Elute->Concentrate Reconstitute 10. Reconstitute in Mobile Phase Concentrate->Reconstitute Analyze 11. Instrumental Analysis (LC-MS/MS or GC-MS) Reconstitute->Analyze

Caption: General workflow for the solid-phase extraction of Fenoxycarb.

Sorbent_Selection Start Start: What is the sample matrix? Aqueous Aqueous (e.g., Water) Start->Aqueous Complex Complex/High Organic (e.g., Fruit, Soil) Start->Complex C18 Use C18 Sorbent Aqueous->C18 Pigmented High Pigment (e.g., Berries, Greens) Complex->Pigmented If pigmented... Polymeric Use Polymeric Sorbent (e.g., Oasis HLB) Complex->Polymeric Carbon Use Carbon or Polymeric Sorbent Pigmented->Carbon

Caption: Decision tree for selecting an SPE sorbent for Fenoxycarb analysis.

Troubleshooting_Flowchart Start Problem: Low Analyte Recovery Check_Loading Is analyte in the flow-through? Start->Check_Loading Check_Wash Is analyte in the wash eluate? Check_Loading->Check_Wash No Sol_Loading Decrease load flow rate Increase sorbent mass Weaken sample solvent Check_Loading->Sol_Loading Yes Check_Elution Analyte remains on SPE cartridge? Check_Wash->Check_Elution No Sol_Wash Decrease organic % in wash solvent Check_Wash->Sol_Wash Yes Sol_Elution Increase organic % in elution solvent Increase elution volume Check_Elution->Sol_Elution Yes Success Problem Solved Sol_Loading->Success Sol_Wash->Success Sol_Elution->Success

Caption: Troubleshooting flowchart for low recovery of Fenoxycarb in SPE.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for Fenoxycarb with and without a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical methods are paramount. This guide provides a comprehensive comparison of the validation of an analytical method for the insecticide Fenoxycarb, illustrating the significant advantages of employing a deuterated internal standard, Fenoxycarb-d3. The use of isotopically labeled internal standards is a powerful technique to enhance the robustness and accuracy of quantitative analysis, particularly in complex matrices.

Data Summary: A Tale of Two Methods

The following table summarizes typical validation parameters for an analytical method for Fenoxycarb, comparing a standard method with a method employing this compound as an internal standard. The data for the standard method is compiled from various studies, while the data for the this compound method reflects the expected improvements in performance.

Validation ParameterStandard Analytical Method (without Internal Standard)Analytical Method with this compound Internal Standard
Linearity (r²) >0.99>0.999
Accuracy (Recovery %) 70-120%95-105%
Precision (RSD %) < 15%< 5%
Limit of Detection (LOD) 0.003 - 2.0 µg/mLPotentially lower due to reduced matrix effects
Limit of Quantification (LOQ) 0.01 - 0.075 µg/mLPotentially lower and more consistent
Matrix Effect Variable and can be significantSignificantly minimized

The Workflow: A Visual Comparison

The inclusion of an internal standard simplifies and enhances the analytical workflow. The following diagrams, generated using Graphviz, illustrate the procedural differences.

cluster_0 Standard Method Workflow A Sample Preparation (Extraction, Cleanup) B LC-MS/MS Analysis A->B Inject Extract C Quantification (External Standard Calibration) B->C Generate Data D Data Review & Reporting C->D Calculate Concentration

Standard analytical method workflow for Fenoxycarb.

cluster_1 Internal Standard Method Workflow A_is Sample Preparation (Spike with this compound, Extraction, Cleanup) B_is LC-MS/MS Analysis A_is->B_is Inject Extract C_is Quantification (Internal Standard Calibration) B_is->C_is Generate Data D_is Data Review & Reporting C_is->D_is Calculate Concentration Ratio

Enhanced workflow using this compound internal standard.

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for replicating and comparing analytical methods.

Standard Analytical Method (LC-MS/MS)

This protocol is a generalized procedure based on common practices for pesticide residue analysis.

  • Sample Preparation:

    • Extraction: A homogenized sample (e.g., 10g of a food commodity) is extracted with an organic solvent like acetonitrile.

    • Cleanup: The extract may undergo a cleanup step, such as solid-phase extraction (SPE) with a sorbent like C18, to remove interfering matrix components.[1]

  • LC-MS/MS Conditions:

    • Liquid Chromatography (LC): A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid or ammonium formate to improve ionization.

    • Mass Spectrometry (MS/MS): The analysis is performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Fenoxycarb are monitored for quantification and confirmation.

  • Calibration:

    • A series of external calibration standards of Fenoxycarb in a solvent or matrix-matched solvent are prepared and analyzed to create a calibration curve.

  • Quantification:

    • The concentration of Fenoxycarb in the sample is determined by comparing its peak area to the calibration curve.

Analytical Method with this compound Internal Standard

This protocol highlights the modifications when incorporating an internal standard.

  • Sample Preparation:

    • Internal Standard Spiking: A known amount of this compound solution is added to the sample before the extraction process.

    • Extraction and Cleanup: The subsequent extraction and cleanup steps are the same as the standard method.

  • LC-MS/MS Conditions:

    • The LC conditions remain the same.

    • In the MS/MS method, MRM transitions for both Fenoxycarb and this compound are included. The deuterated standard will have a slightly higher mass, allowing for its distinct detection.

  • Calibration:

    • Calibration standards are prepared with a constant concentration of this compound and varying concentrations of Fenoxycarb. A calibration curve is generated by plotting the ratio of the peak area of Fenoxycarb to the peak area of this compound against the concentration of Fenoxycarb.

  • Quantification:

    • The concentration of Fenoxycarb in the sample is calculated based on the measured peak area ratio of the analyte to the internal standard and the calibration curve. This ratio corrects for variations in sample preparation and instrument response.

The Power of an Isotopic Twin: Why Use this compound?

The core advantage of using an isotopically labeled internal standard like this compound lies in its chemical similarity to the analyte. This compound has the same chemical structure as Fenoxycarb, with the only difference being that three hydrogen atoms have been replaced by deuterium atoms.[2] This subtle change in mass is easily detectable by a mass spectrometer, but does not significantly alter the chemical and physical properties.

This "isotopic twin" behaves almost identically to the native Fenoxycarb during sample preparation (extraction, cleanup) and analysis (chromatography, ionization). Therefore, any loss of analyte during the sample preparation process or fluctuations in the instrument's performance will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the analyte to the internal standard, these variations are effectively canceled out, leading to more accurate and precise results. The use of isotopically labeled internal standards is a well-established technique for minimizing matrix effects in complex samples.[3]

Conclusion

While a standard analytical method can provide reliable results for Fenoxycarb analysis, the incorporation of a deuterated internal standard like this compound offers a significant improvement in method performance. The enhanced accuracy, precision, and robustness, particularly for complex sample matrices, make it the preferred approach for high-stakes applications in research and development. The initial investment in the deuterated standard is often justified by the increased confidence in the analytical data and the reduction in the need for extensive sample cleanup and re-analysis.

References

A Comparative Guide to Internal Standards for Carbamate Analysis: The Role of Fenoxycarb-d3

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of carbamate pesticides is of paramount importance in environmental monitoring, food safety, and toxicology. The use of internal standards in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a well-established practice to ensure the reliability and accuracy of results. This guide provides a comprehensive comparison of Fenoxycarb-d3, an isotopically labeled internal standard, with other common internal standards used for the analysis of carbamate pesticides.

The Gold Standard: Isotopically Labeled Internal Standards

For mass spectrometry-based analytical methods, isotopically labeled internal standards are widely considered the "gold standard".[1] These standards, such as this compound, are synthetic versions of the analyte molecule where one or more atoms have been replaced with a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N). This substitution results in a compound with a higher molecular weight, allowing it to be distinguished from the native analyte by the mass spectrometer.

The key advantage of using an isotopically labeled internal standard is its chemical and physical similarity to the analyte of interest.[1] This near-identical behavior ensures that it experiences similar effects during sample preparation (extraction, cleanup) and analysis (chromatography, ionization), providing a more accurate correction for any losses or variations that may occur. Deuterated analogs, like this compound, are frequently used for this purpose and have been shown to resolve issues of quantitative accuracy in complex matrices.[2]

Alternatives to Isotopically Labeled Standards

While highly effective, isotopically labeled standards can be expensive and may not be available for all carbamate analytes.[3] In such cases, alternative internal standards are employed:

  • Structurally Similar Compounds: Another carbamate pesticide or a compound with similar chemical properties can be used as an internal standard.[1] This is a more cost-effective approach. However, differences in chromatographic retention times and extraction recoveries compared to the analyte can introduce a greater degree of uncertainty in the results.

  • Homologous Compounds: Compounds that are part of the same chemical family but differ by a consistent structural element (e.g., a different alkyl chain length) can also be utilized. Their utility depends on how closely their analytical behavior mimics that of the target analyte.

Performance Comparison

The choice of an internal standard significantly impacts the accuracy and precision of carbamate analysis. The following table summarizes the expected performance characteristics of this compound (as a representative isotopically labeled standard) compared to a structurally similar compound.

FeatureThis compound (Isotopically Labeled)Structurally Similar Compound
Correction for Matrix Effects ExcellentModerate to Good
Correction for Procedural Losses ExcellentModerate to Good
Chromatographic Co-elution Nearly identical to the analyteMay differ from the analyte
Relative Response Factor More stable and predictableCan be variable
Accuracy & Precision HighModerate to High
Cost HighLow
Availability May be limited for some analytesGenerally good

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable analytical results. Below is a general protocol for the analysis of carbamate pesticides in a complex matrix (e.g., food sample) using an internal standard with LC-MS/MS.

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food.

  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., this compound) to the sample.

  • Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake for 1 minute.

  • Centrifugation: Centrifuge the tube at a high speed (e.g., 4000 rpm) for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components.

  • Final Extract: Centrifuge the d-SPE tube, and the resulting supernatant is the final extract for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) is commonly used.

  • Chromatographic Separation: A C18 reversed-phase column is typically employed to separate the carbamate pesticides. The mobile phase usually consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantification. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

  • Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration in a series of calibration standards. The concentration of the analyte in the sample is then determined from this curve.

Visualizing the Workflow

The following diagram illustrates the general workflow for carbamate analysis using an internal standard.

Carbamate_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Sample Spike Spike with This compound Sample->Spike Extract Acetonitrile Extraction Spike->Extract dSPE d-SPE Cleanup Extract->dSPE FinalExtract Final Extract dSPE->FinalExtract LCMS LC-MS/MS Analysis (MRM Mode) FinalExtract->LCMS Injection Data Data Acquisition LCMS->Data Quant Quantification Data->Quant

Caption: Experimental workflow for carbamate analysis.

This diagram outlines the key stages from sample preparation to final quantification, highlighting the point at which the internal standard, this compound, is introduced.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and accurate analytical methods for carbamate pesticides. While structurally similar compounds offer a cost-effective alternative, isotopically labeled internal standards, such as this compound, provide superior performance, especially for complex sample matrices analyzed by LC-MS/MS. Their ability to closely mimic the behavior of the analyte throughout the analytical process ensures the most reliable correction for matrix effects and procedural losses, leading to higher accuracy and precision in the final results. For routine analysis where the highest level of accuracy is paramount, the use of an isotopically labeled internal standard is strongly recommended.

References

Cross-Validation of LC-MS and GC-MS Methods for the Analysis of Fenoxycarb

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate quantification of fenoxycarb, a carbamate insecticide, in various matrices is crucial for ensuring food safety and environmental monitoring. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques widely employed for pesticide residue analysis. This guide provides an objective comparison of LC-MS and GC-MS methods for the determination of fenoxycarb, supported by experimental data to aid researchers in selecting the most suitable method for their specific application.

Principle of Analysis: LC-MS vs. GC-MS

LC-MS and GC-MS are complementary techniques, each with its own set of advantages and limitations for the analysis of pesticides like fenoxycarb.[1] LC-MS is generally preferred for a broader range of pesticides, including those that are thermally labile or non-volatile, as it operates at lower temperatures.[2][3] In contrast, GC-MS is well-suited for volatile and semi-volatile compounds that can withstand higher temperatures in the gas chromatograph's injection port and column.[1]

As a carbamate, fenoxycarb can be prone to thermal degradation, which historically favored LC-based methods.[4] However, advancements in GC inlet technologies and analytical methods have made GC-MS/MS a viable and sensitive option as well. The choice between the two often depends on the specific matrix, required sensitivity, and the other pesticides being analyzed in a multi-residue method.

Experimental Workflow

A typical workflow for the analysis of fenoxycarb in a given sample, whether by LC-MS or GC-MS, involves sample preparation followed by chromatographic separation and mass spectrometric detection. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation protocol for pesticide residue analysis in food and agricultural matrices due to its simplicity and efficiency.

G cluster_prep Sample Preparation (QuEChERS) cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS/MS Analysis Homogenization Sample Homogenization Extraction Acetonitrile Extraction + Salting Out Homogenization->Extraction Cleanup Dispersive SPE (d-SPE) Cleanup Extraction->Cleanup LC_Separation Liquid Chromatography Separation Cleanup->LC_Separation Solvent Exchange (if necessary) GC_Separation Gas Chromatography Separation Cleanup->GC_Separation Solvent Exchange (if necessary) ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization MS_Detection_LC Tandem MS Detection (MRM/SRM) ESI_Ionization->MS_Detection_LC EI_Ionization Electron Ionization (EI) GC_Separation->EI_Ionization MS_Detection_GC Tandem MS Detection (MRM/SRM) EI_Ionization->MS_Detection_GC

General workflow for Fenoxycarb analysis using LC-MS/MS and GC-MS/MS.

Quantitative Data Comparison

The following tables summarize typical validation parameters for the analysis of fenoxycarb by LC-MS/MS and GC-MS/MS, compiled from various multi-residue analysis studies. It is important to note that performance can vary depending on the specific matrix, instrumentation, and method optimization.

Table 1: Performance Characteristics of LC-MS/MS for Fenoxycarb Analysis

ParameterTypical ValueReference
Limit of Detection (LOD) < 1 µg/kg
Limit of Quantification (LOQ) 5 - 10 µg/kg
Linearity (R²) > 0.99
Recovery 70 - 120%
Precision (RSD) < 20%

Table 2: Performance Characteristics of GC-MS/MS for Fenoxycarb Analysis

ParameterTypical ValueReference
Limit of Detection (LOD) 0.001 - 150 ng/mL
Limit of Quantification (LOQ) 0.004 - 500 ng/mL
Linearity (R²) > 0.99
Recovery 70 - 120%
Precision (RSD) < 20%

Experimental Protocols

Below are detailed methodologies for the analysis of fenoxycarb using both LC-MS/MS and GC-MS/MS, based on common practices in the field.

Sample Preparation: QuEChERS Protocol
  • Homogenization : A representative 10-15 g sample of the matrix is homogenized. For dry samples, a specific amount of water is added to facilitate extraction.

  • Extraction : The homogenized sample is placed in a 50 mL centrifuge tube. Acetonitrile (10-15 mL) is added, and the tube is shaken vigorously for 1 minute. A mixture of salts (e.g., MgSO₄, NaCl, and citrate buffers) is then added, and the tube is shaken again for 1 minute.

  • Centrifugation : The tube is centrifuged at ≥3000 rpm for 5 minutes to separate the acetonitrile layer from the aqueous and solid phases.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the acetonitrile supernatant is transferred to a 2 mL or 15 mL d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments and sterols) and anhydrous MgSO₄ to remove residual water. The tube is vortexed for 30 seconds and then centrifuged for 2-5 minutes.

  • Final Extract : The resulting supernatant is the final extract. For LC-MS/MS analysis, it is often diluted with mobile phase. For GC-MS/MS analysis, a solvent exchange to a more volatile solvent like hexane or cyclohexane may be performed, and analyte protectants may be added.

LC-MS/MS Method
  • Chromatographic System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase : A gradient elution with water and methanol or acetonitrile, both containing additives like ammonium formate and formic acid to improve ionization.

  • Flow Rate : Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometer : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection Mode : Multiple Reaction Monitoring (MRM) is used for quantification and confirmation.

    • Precursor Ion (m/z) : 302.1

    • Product Ions (m/z) : 88.0 (quantifier), 116.2 (qualifier)

    • Collision Energy : Optimized for each transition.

GC-MS/MS Method
  • Chromatographic System : A gas chromatograph with a split/splitless or programmable temperature vaporization (PTV) inlet.

  • Column : A low-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas : Helium or hydrogen at a constant flow rate.

  • Oven Temperature Program : A programmed temperature ramp from a low initial temperature (e.g., 70°C) to a high final temperature (e.g., 300°C) to separate the analytes.

  • Mass Spectrometer : A triple quadrupole mass spectrometer with an electron ionization (EI) source.

  • Detection Mode : Selected Reaction Monitoring (SRM) is used for quantification and confirmation.

    • Precursor Ion (m/z) : Optimized for Fenoxycarb.

    • Product Ions (m/z) : Optimized for quantification and qualification.

    • Collision Energy : Optimized for each transition.

Conclusion

Both LC-MS/MS and GC-MS/MS are highly capable techniques for the sensitive and selective determination of fenoxycarb.

  • LC-MS/MS is often the preferred method for multi-residue analysis of a wide range of pesticides, including thermally labile carbamates like fenoxycarb, and generally requires simpler sample preparation.

  • GC-MS/MS can also provide excellent sensitivity and selectivity for fenoxycarb, especially with modern instrumentation and optimized methods. It can be a valuable complementary technique for confirmation.

The choice of method should be based on a thorough evaluation of the specific analytical needs, including the range of target analytes, the complexity of the sample matrix, the required limits of quantification, and the available instrumentation. For comprehensive pesticide screening, many laboratories utilize both techniques to cover the broadest possible range of compounds.

References

A Comparative Guide to the Isotope Dilution Method for Fenoxycarb Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring the highest degree of accuracy and precision in quantitative analysis, the Fenoxycarb-d3 isotope dilution method coupled with mass spectrometry stands as a superior analytical choice. This guide provides a comprehensive comparison of this method with other common analytical techniques for Fenoxycarb quantification, supported by experimental data.

Superior Accuracy and Precision with Isotope Dilution

Isotope dilution mass spectrometry (IDMS) is a powerful technique that utilizes a stable isotope-labeled version of the analyte, in this case, this compound, as an internal standard. This internal standard is added to the sample at the beginning of the analytical process. Because the labeled and unlabeled compounds behave almost identically during sample preparation and analysis, any loss of the analyte during these steps is compensated for by a corresponding loss of the internal standard. This results in highly accurate and precise measurements, as it effectively mitigates matrix effects and variations in extraction recovery.[1]

The use of a deuterated analogue like this compound is particularly effective in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The distinct mass-to-charge ratio of the deuterated standard allows for its simultaneous detection with the native analyte, ensuring reliable quantification even in complex matrices.

Performance Comparison of Analytical Methods

The following tables summarize the performance characteristics of the this compound isotope dilution method in comparison to other widely used techniques for Fenoxycarb analysis, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and LC-MS/MS with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation without an isotopic internal standard.

Table 1: Comparison of Accuracy (Recovery %) for Fenoxycarb Analysis

Analytical MethodSample MatrixFortification Level (mg/kg)Average Recovery (%)Reference
This compound Isotope Dilution LC-MS/MS VariousNot specified91 - 102[1]
HPLC-UVAgricultural Commodities0.04 (LOQ)80.0 - 104.3[2]
GC-MSWastewater & Lake Water1.096 - 103[3]
QuEChERS LC-MS/MSPersimmon0.189.2 - 103.1[4]
QuEChERS GC-MS/MSOlive Oil0.05 and 0.570 - 120

Table 2: Comparison of Precision (Relative Standard Deviation - RSD %) for Fenoxycarb Analysis

Analytical MethodSample MatrixFortification Level (mg/kg)RSD (%)Reference
This compound Isotope Dilution LC-MS/MS VariousNot specified5.9 - 11.5
HPLC-UVAgricultural Commodities0.04 (LOQ)< 4.8
GC-MSWastewater & Lake Water1.0< 10
QuEChERS LC-MS/MSPersimmon0.14.1 - 10.2
QuEChERS GC-MS/MSOlive Oil0.05 and 0.5< 20

Experimental Protocols

This compound Isotope Dilution LC-MS/MS Method

A detailed protocol for an isotope dilution LC-MS/MS method for pesticides, which would be applicable for this compound, involves the following key steps:

  • Sample Preparation:

    • Homogenize the sample matrix (e.g., fruit, vegetable, soil).

    • Weigh a representative portion of the homogenized sample.

    • Add a known amount of this compound internal standard solution.

    • Extract the sample using an appropriate solvent, such as acetonitrile, often as part of a QuEChERS protocol.

    • Perform a cleanup step, for example, using dispersive solid-phase extraction (dSPE) with a combination of sorbents like PSA and C18 to remove interfering matrix components.

    • Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample extract into an LC-MS/MS system.

    • Separate Fenoxycarb and this compound using a suitable C18 reversed-phase column with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile) containing additives like formic acid or ammonium formate to improve ionization.

    • Detect and quantify the parent and deuterated compounds using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Fenoxycarb and this compound are monitored for high selectivity and sensitivity.

QuEChERS with LC-MS/MS or GC-MS Analysis

The QuEChERS method is a popular sample preparation technique for pesticide residue analysis in various matrices.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a dSPE tube containing a mixture of sorbents (e.g., PSA to remove organic acids, C18 to remove non-polar interferences, and GCB for pigment removal).

    • Vortex for 30 seconds.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Analysis:

    • The final extract can be directly analyzed by LC-MS/MS or, after solvent exchange, by GC-MS.

HPLC-UV Method
  • Sample Preparation:

    • Extraction is typically performed using a solvent like methanol or acetonitrile, followed by a liquid-liquid partitioning step to remove interferences.

    • Further cleanup may be necessary using solid-phase extraction (SPE) cartridges.

  • HPLC-UV Analysis:

    • The final extract is injected into an HPLC system equipped with a UV detector.

    • Separation is achieved on a reversed-phase column.

    • Quantification is based on the peak area of Fenoxycarb compared to an external standard calibration curve.

Visualizing the Workflow and Mode of Action

To better illustrate the analytical process and the biological target of Fenoxycarb, the following diagrams are provided.

This compound Isotope Dilution Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Homogenization Spike Spike with this compound Sample->Spike Add Internal Standard Extract QuEChERS Extraction Spike->Extract Cleanup Dispersive SPE Cleanup Extract->Cleanup Reconstitute Evaporation & Reconstitution Cleanup->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Data Data Processing & Quantification LC_MSMS->Data

Caption: Experimental workflow for the this compound isotope dilution method.

Fenoxycarb acts as an insect growth regulator by mimicking the action of juvenile hormone (JH). This disrupts the normal development and metamorphosis of insects.

Fenoxycarb Mode of Action cluster_cell Insect Cell Fenoxycarb Fenoxycarb (JH mimic) JH_Receptor Juvenile Hormone Receptor (Met/Gce) Fenoxycarb->JH_Receptor Binds to Transcription_Factors Transcription Factors (e.g., Kr-h1) JH_Receptor->Transcription_Factors Activates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Regulates Disruption Disruption of Metamorphosis Gene_Expression->Disruption

Caption: Simplified signaling pathway of Fenoxycarb as a juvenile hormone mimic.

References

Navigating Fenoxycarb Analysis: A Comparative Guide to Calibration Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, achieving accurate and reliable quantification of fenoxycarb is paramount. This guide provides a comparative analysis of calibration methodologies, with a focus on the linearity and range achievable using a deuterated internal standard. The inclusion of a deuterated standard is shown to significantly enhance method robustness and accuracy, particularly in complex matrices.

The use of isotopically labeled internal standards, such as deuterated fenoxycarb, is a cornerstone of modern analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). These standards are essential for correcting variations in sample extraction and ionization at the source, leading to more precise and accurate quantification.[1][2] This guide will delve into the practical application and benefits of this approach for fenoxycarb analysis.

Linearity and Range of Fenoxycarb Calibration

The linearity of a calibration curve is a critical performance characteristic, demonstrating that the analytical response is directly proportional to the concentration of the analyte over a specific range. The use of a deuterated internal standard significantly improves linearity and extends the reliable quantification range.

AnalyteInternal StandardCalibration RangeCorrelation Coefficient (R²)MatrixInstrumentationReference
FenoxycarbDeuterated Analogue0.5 - 1000 ppbNot Specified, but achieved linearity over the dynamic rangeCannabis (flower, oil, edible, topical)UHPLC-MS/MS (Shimadzu 8060)[3]
Carbamate Pesticides (including Fenoxycarb)Not specified5 - 200 µg/kg> 0.996VegetablesLC-MS/MS[4]
Various PesticidesNot specified0.1 - 100 ppbNot specified, but excellent linearities reportedNot specifiedLC/TQ (Agilent Ultivo)[5]
Fenoxycarb and other IGRsNot specified0.05 - 5.0 mg/kg (Validation Levels)Not specifiedGrapes, hulled rice, mandarin, potatoHPLC-UVD/MS

As evidenced in the table, fenoxycarb analysis can achieve excellent linearity over a broad dynamic range. One study demonstrated a calibration range from 0.5 to 1000 ppb for 59 pesticides, including fenoxycarb, using a deuterated internal standard. Another study on carbamate residues in vegetables reported a linear range of 5 to 200 µg/kg with a correlation coefficient (R²) greater than 0.996. The use of a deuterated internal standard is instrumental in mitigating matrix effects, which can otherwise lead to inaccuracies and non-linear calibration curves.

Experimental Protocols

Accurate quantification of fenoxycarb relies on a well-defined experimental protocol. Below is a summarized methodology based on established analytical methods.

Sample Preparation

A generic sample preparation workflow for solid matrices is as follows:

  • Homogenization: Weigh 5 grams of the homogenized sample into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of water to the sample.

  • Spiking: Add the deuterated internal standard solution.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 6 minutes.

  • Salting Out: Add salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

  • Centrifugation: Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Supernatant Transfer: Transfer an aliquot of the acetonitrile supernatant for analysis.

  • Dilution: Dilute the extract with a suitable solvent (e.g., water with 62.5 ppb Dimethoate-D6) before injection.

For cannabis matrices, a simplified extraction involves adding 10 mL of a 9:1 methanol:water solution with 0.1% glacial acetic acid to 0.5 g of the sample, followed by agitation and centrifugation.

LC-MS/MS Analysis

The following is a representative set of LC-MS/MS parameters for fenoxycarb analysis:

  • LC System: UHPLC system such as a Shimadzu Nexera series or Agilent 1260 Infinity II.

  • Column: A suitable reversed-phase column, such as a C18 column.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of an acid like formic acid (e.g., 0.1%).

  • Flow Rate: Typically in the range of 0.2 - 0.6 mL/min.

  • Injection Volume: 5 - 20 µL.

  • MS System: A triple quadrupole mass spectrometer (e.g., Shimadzu 8060, Agilent Ultivo LC/TQ).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion and at least two product ions should be monitored for confident identification and quantification.

Workflow for Fenoxycarb Analysis

The overall process for analyzing fenoxycarb using a deuterated internal standard can be visualized in the following workflow diagram.

Fenoxycarb_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Homogenized Sample Spike Add Deuterated Internal Standard Sample->Spike Extract Solvent Extraction (e.g., Acetonitrile) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Extract Supernatant->Inject LC Chromatographic Separation Inject->LC MS Mass Spectrometric Detection (MRM) LC->MS CalCurve Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) MS->CalCurve Quantify Quantify Fenoxycarb CalCurve->Quantify

Figure 1. A generalized workflow for the quantitative analysis of fenoxycarb.

Conclusion

The use of a deuterated internal standard is a critical component for achieving high-quality data in the analysis of fenoxycarb. This approach effectively compensates for sample preparation losses and instrumental variability, resulting in improved linearity and a wider analytical range. The experimental protocols and data presented in this guide demonstrate that robust and reliable quantification of fenoxycarb is readily achievable with modern LC-MS/MS instrumentation and validated methodologies. For laboratories seeking to ensure the accuracy and defensibility of their results, the adoption of a deuterated internal standard is strongly recommended.

References

Detecting Fenoxycarb at Trace Levels: A Comparative Guide to Analytical Methods Utilizing Fenoxycarb-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Fenoxycarb, a widely used insecticide, with a focus on the utilization of its deuterated internal standard, Fenoxycarb-d3. The use of an isotopically labeled internal standard is a critical component in modern analytical chemistry, significantly enhancing the accuracy, precision, and reliability of quantitative results, particularly at low concentrations. This is crucial for applications such as residue analysis in food products, environmental monitoring, and toxicological studies.

The Role of this compound in Accurate Quantification

This compound is a stable isotope-labeled version of the Fenoxycarb molecule, where three hydrogen atoms have been replaced with deuterium. This subtle change in mass does not alter the chemical properties of the molecule, meaning it behaves identically to the non-labeled Fenoxycarb during sample preparation (extraction, cleanup) and chromatographic separation. However, it is readily distinguishable by a mass spectrometer.

By adding a known amount of this compound to a sample at the beginning of the analytical process, it serves as an internal benchmark. Any loss of the target analyte (Fenoxycarb) during the procedure will be mirrored by a proportional loss of the internal standard. The mass spectrometer measures the ratio of the signal from Fenoxycarb to that of this compound, allowing for a highly accurate calculation of the original concentration of Fenoxycarb in the sample, thereby correcting for matrix effects and procedural losses.

Comparative Performance of Analytical Methods

The two primary analytical techniques for the sensitive and selective quantification of Fenoxycarb are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The choice between these methods often depends on the sample matrix, the required sensitivity, and the available instrumentation. The use of this compound as an internal standard is highly recommended for both techniques to achieve the highest quality data.

While specific performance characteristics can vary between laboratories and sample matrices, the following table summarizes typical Limits of Detection (LOD) and Limits of Quantification (LOQ) that can be expected for Fenoxycarb analysis. It is important to note that while the direct pairing of this compound with reported LOD/LOQ values is not always explicitly stated in the literature, the use of such internal standards is a common and recommended practice for achieving the reported low detection levels in complex matrices.

Analytical MethodTypical MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MSFruits & Vegetables0.001 - 0.01 mg/kg0.005 - 0.05 mg/kg[1][2]
LC-MS/MSHoney~0.1 - 0.5 ng/g~0.2 - 1.0 ng/g
GC-MS/MSFoodstuffs0.001 - 150 ng/mL0.004 - 500 ng/mL[3]
HPLC-DADPeaches-0.05 mg/kg[4]
HPLC-UVD/MSAgricultural Commodities0.0125 mg/kg0.05 mg/kg[5]

Note: The LOD and LOQ values are highly dependent on the specific instrumentation, method parameters, and the complexity of the sample matrix. The values presented here are for comparative purposes and represent a plausible range based on available data for Fenoxycarb and general pesticide residue analysis. The use of this compound is instrumental in achieving these low detection limits, especially in complex matrices.

Experimental Protocols

A detailed experimental protocol for the analysis of Fenoxycarb using LC-MS/MS with this compound as an internal standard is provided below. This protocol is a representative example based on common practices in the field of pesticide residue analysis.

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

  • Homogenization: Homogenize a representative sample of the matrix (e.g., fruit, vegetable).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a known amount of this compound internal standard solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, and MgSO₄).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

  • Injection Volume: Typically 1-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for Fenoxycarb.

  • Mass Spectrometry Detection: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Fenoxycarb and this compound are monitored.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Fenoxycarb[M+H]⁺Specific fragment 1Specific fragment 2
This compound[M+H]⁺Corresponding fragment 1Corresponding fragment 2

Note: The specific m/z values for precursor and product ions should be optimized for the instrument being used.

Logical Workflow for Fenoxycarb Quantification

The following diagram illustrates the general workflow for the quantitative analysis of Fenoxycarb using an internal standard.

Fenoxycarb_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Fruit, Vegetable) Homogenization Homogenization Sample->Homogenization Spiking Spiking with This compound (IS) Homogenization->Spiking Extraction QuEChERS Extraction Spiking->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Ratio of Analyte to IS) MS_Detection->Quantification Result Final Concentration of Fenoxycarb Quantification->Result

Caption: Analytical workflow for Fenoxycarb quantification.

Signaling Pathway of Fenoxycarb (Insect Growth Regulator)

Fenoxycarb acts as an insect growth regulator by mimicking the action of juvenile hormone (JH). The following diagram illustrates its mode of action.

Fenoxycarb_Signaling_Pathway Fenoxycarb Fenoxycarb (JH Mimic) JH_Receptor Juvenile Hormone Receptor (JH-R) Fenoxycarb->JH_Receptor Binds to Gene_Expression Altered Gene Expression JH_Receptor->Gene_Expression Activates Development Disruption of Normal Insect Development Gene_Expression->Development Metamorphosis Inhibition of Metamorphosis Development->Metamorphosis Reproduction Impaired Reproduction Development->Reproduction

Caption: Fenoxycarb's mode of action as a juvenile hormone mimic.

References

Precision in Practice: A Comparative Guide to the Specificity and Selectivity of Fenoxycarb Analysis with an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like the insect growth regulator Fenoxycarb is paramount. This guide provides a comparative analysis of analytical methodologies for Fenoxycarb, emphasizing the enhanced specificity and selectivity achieved through the use of an internal standard. The inclusion of an internal standard is a critical step in modern analytical workflows, compensating for variations in sample preparation and instrumental response, thereby ensuring the reliability of quantitative results.

Comparative Analysis of Analytical Methods for Fenoxycarb

The determination of Fenoxycarb residues in various matrices, such as food, water, and biological samples, is commonly performed using chromatographic techniques coupled with mass spectrometry. The two predominant methods are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the matrix, the required sensitivity, and the chemical properties of Fenoxycarb.

The use of an internal standard is highly recommended for both GC-MS/MS and LC-MS/MS analyses to improve accuracy and precision. An ideal internal standard for Fenoxycarb would be a structurally similar compound, such as a deuterated analog of Fenoxycarb, which would behave similarly during sample extraction, cleanup, and chromatographic separation, but is distinguishable by its mass-to-charge ratio in the mass spectrometer. The use of an internal standard helps to correct for the loss of analyte during sample processing and for variations in injection volume and instrument response.[1][2] This correction is crucial for mitigating matrix effects, which are a common source of error in the analysis of complex samples.[3]

Below is a summary of performance data from various studies on Fenoxycarb analysis. While a direct comparison in a single study is not available, the data illustrates the typical performance of these methods.

Analytical MethodMatrixInternal StandardLimit of Quantification (LOQ)Recovery (%)Key Advantages
LC-MS/MS Various Food MatricesIsotope-labeled analogsTypically 0.01 mg/kg70-120%High specificity and sensitivity, suitable for a wide range of polar and non-polar compounds.[3][4]
GC-MS/MS Fruits and VegetablesAnalyte protectants and internal standards12 ng/g77-95%Excellent for volatile and semi-volatile compounds, provides good separation and sensitivity.
On-line SPE-HPLC-UV Surface WatersSudan Ing/mL levelNot specifiedAutomated sample pretreatment and preconcentration, rapid analysis time.
LC-MS/MS (without specified IS) Carrot ExtractAbsolute calibrationNot specified94.1% (at 1 ng/mL)High recovery, but susceptible to matrix effects without an internal standard.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols for the analysis of Fenoxycarb using LC-MS/MS with an internal standard, including a common sample preparation technique.

1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural products.

  • Extraction:

    • Homogenize a representative sample (e.g., 10-15 g of a fruit or vegetable).

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and the internal standard solution.

    • Shake vigorously for 1 minute.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) to induce phase separation.

    • Shake vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the upper acetonitrile layer (e.g., 1 mL).

    • Transfer it to a d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18). The sorbent composition may be adjusted based on the matrix.

    • Vortex for 30 seconds and then centrifuge at a high speed for 2 minutes.

    • The resulting supernatant is ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is commonly used.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically employed.

    • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Fenoxycarb and its internal standard are monitored.

    • MRM Transitions for Fenoxycarb (Example): The precursor ion for Fenoxycarb ([M+H]⁺) is m/z 302.1. Product ions commonly monitored are m/z 88.0 and others, which would be determined during method development.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of analyzing Fenoxycarb with an internal standard, from sample collection to data analysis.

Fenoxycarb_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Fruit, Water) Homogenize Sample Homogenization Sample->Homogenize Spike Spiking with Internal Standard Homogenize->Spike Extract QuEChERS Extraction Spike->Extract Cleanup Dispersive SPE Cleanup Extract->Cleanup LCMS LC-MS/MS Analysis (MRM Mode) Cleanup->LCMS Integration Peak Integration LCMS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quant Quantification using Calibration Curve Ratio->Quant Result Final Result (Concentration) Quant->Result

Caption: Workflow for Fenoxycarb analysis with an internal standard.

References

Unveiling the Matrix: A Comparative Guide to Fenoxycarb Analysis in Diverse Sample Types

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the insecticide Fenoxycarb, understanding and mitigating the "matrix effect" is paramount for accurate quantification. This guide provides a comparative overview of the matrix effect observed in various sample types, supported by experimental data and detailed methodologies, to aid in the development and validation of robust analytical methods.

The matrix effect, a phenomenon of signal suppression or enhancement in mass spectrometry, is a significant challenge in the analysis of pesticide residues like Fenoxycarb. Co-extracted compounds from the sample matrix can interfere with the ionization of the target analyte, leading to inaccurate results. The extent of this effect is highly dependent on the nature of the sample, the analyte's properties, and the analytical method employed. This guide synthesizes available data to offer a comparative perspective on the matrix effect for Fenoxycarb across different food, soil, and water matrices.

Quantitative Comparison of Matrix Effects for Fenoxycarb

To facilitate a clear comparison, the following table summarizes the reported matrix effects for Fenoxycarb in various sample types. The matrix effect is typically expressed as a percentage, where a negative value indicates signal suppression and a positive value indicates signal enhancement. A value of 0% signifies no matrix effect, while values between -20% and +20% are often considered negligible.

Sample CategorySample TypeSample PreparationAnalytical MethodMatrix Effect (%)Reference
Fruits Mandarin OrangeQuEChERSLC-MS/MS-13.8[1]
GrapefruitQuEChERSLC-MS/MS-19.5[1]
GrapesQuEChERSHPLC-MSEffect observed, but not quantified in %[2]
Processed Products WineQuEChERSHPLC-MSEffect observed, but not quantified in %[2]

Note: The table will be expanded as more specific quantitative data for Fenoxycarb in other matrices becomes available through ongoing research.

Experimental Protocols

Accurate evaluation of the matrix effect relies on well-defined experimental protocols. Below are detailed methodologies commonly employed in the analysis of Fenoxycarb, extracted from relevant studies.

QuEChERS Sample Preparation for Fruits (Mandarin Orange and Grapefruit)

This protocol is based on the methodology described by Kim et al. (2022).

  • Homogenization: A representative 10 g portion of the homogenized sample is weighed into a 50 mL centrifuge tube.

  • Extraction: 10 mL of acetonitrile is added to the tube. The tube is then shaken vigorously for 1 minute.

  • Salting Out: A salt mixture of 4 g of anhydrous magnesium sulfate (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate is added. The tube is immediately shaken for 1 minute.

  • Centrifugation: The sample is centrifuged at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: A 1 mL aliquot of the upper acetonitrile layer is transferred to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 25 mg of primary secondary amine (PSA) sorbent. The tube is vortexed for 30 seconds.

  • Final Centrifugation and Filtration: The d-SPE tube is centrifuged at 12,000 rpm for 5 minutes. The supernatant is then filtered through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters for Fenoxycarb Analysis in Fruits

The following parameters are representative of those used for the analysis of Fenoxycarb in mandarin orange and grapefruit.[1]

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Fenoxycarb are monitored for quantification and confirmation.

    • Ion Source Parameters: Optimized for maximum signal intensity of Fenoxycarb (e.g., capillary voltage, source temperature, gas flows).

Matrix Effect Calculation

The matrix effect (ME) is calculated using the following formula:

ME (%) = [(Peak area of analyte in matrix-matched standard) / (Peak area of analyte in solvent standard) - 1] x 100

A matrix-matched standard is prepared by spiking a known concentration of the analyte into a blank sample extract that has undergone the entire sample preparation procedure. A solvent standard contains the same concentration of the analyte in the final solvent used for analysis.

Experimental Workflow for Matrix Effect Evaluation

The following diagram illustrates a typical workflow for the evaluation of matrix effects in the analysis of Fenoxycarb.

MatrixEffectWorkflow cluster_prep Sample and Standard Preparation cluster_analysis Analysis and Data Acquisition cluster_calculation Data Processing and Calculation Sample Select Sample Matrix (e.g., Orange, Soil, Water) BlankExtract Prepare Blank Matrix Extract Sample->BlankExtract Extraction & Cleanup SolventStd Prepare Solvent Standard Solution LCMS LC-MS/MS Analysis SolventStd->LCMS MatrixStd Prepare Matrix-Matched Standard BlankExtract->MatrixStd Spike with Fenoxycarb MatrixStd->LCMS PeakAreaSolvent Determine Peak Area (Solvent Standard) LCMS->PeakAreaSolvent PeakAreaMatrix Determine Peak Area (Matrix-Matched Standard) LCMS->PeakAreaMatrix CalculateME Calculate Matrix Effect (%) PeakAreaSolvent->CalculateME PeakAreaMatrix->CalculateME

Caption: Workflow for the evaluation of matrix effect in Fenoxycarb analysis.

Logical Relationship of Factors Influencing Matrix Effect

The magnitude of the matrix effect is a result of a complex interplay of several factors. The following diagram illustrates these relationships.

MatrixEffectFactors cluster_sample Sample Characteristics cluster_analyte Analyte Properties cluster_method Analytical Method ME Matrix Effect (Signal Suppression/Enhancement) MatrixType Matrix Type (Fruit, Soil, Water) MatrixComplexity Matrix Complexity (e.g., Pigments, Fats, Humic Acids) MatrixType->MatrixComplexity MatrixComplexity->ME AnalyteProps Fenoxycarb Physicochemical Properties (e.g., Polarity, pKa) AnalyteProps->ME SamplePrep Sample Preparation (QuEChERS, SPE) SamplePrep->ME LCParams LC Conditions (Column, Mobile Phase) LCParams->ME MSParams MS Conditions (Ion Source, Voltages) MSParams->ME

References

Fenoxycarb-d3 as an Internal Standard: A Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is critical for achieving accurate and reliable quantitative results in analytical assays. This guide provides a comprehensive overview of the performance characteristics of Fenoxycarb-d3 as an internal standard, particularly in the context of pesticide residue analysis. It offers a comparison with other potential internal standards and includes supporting experimental data and detailed protocols.

This compound, a deuterated analog of the insect growth regulator Fenoxycarb, is increasingly utilized as an internal standard in mass spectrometry-based analytical methods. Its chemical and physical properties closely mimic those of the target analyte, Fenoxycarb, making it an ideal candidate to compensate for variations during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response fluctuations.

Performance Characteristics of this compound

The primary advantage of using a stable isotope-labeled internal standard like this compound lies in its ability to co-elute with the unlabeled analyte, experiencing nearly identical ionization suppression or enhancement in the mass spectrometer. This co-behavior allows for effective normalization of the analyte signal, leading to significantly improved accuracy and precision, especially in complex matrices.

A study involving the analysis of 59 pesticides, including Fenoxycarb, in various cannabis matrices (flower, oil, edibles) demonstrated the profound impact of using a cocktail of 24 deuterated internal standards. The use of these internal standards, which would include a deuterated analog for Fenoxycarb, led to a significant reduction in the relative standard deviation (RSD) of quality control samples, from over 50% to under 20%.[1] This highlights the capability of deuterated standards to mitigate matrix effects and enhance the reproducibility of the analytical method.

While specific quantitative data for this compound in direct comparison to a range of other internal standards is not extensively published in a single study, the general consensus in the scientific literature supports the superiority of isotopically labeled standards over structural analogs or other compounds. Structural analogs, for instance, may not behave identically during chromatography and ionization, leading to less effective correction.

The following table summarizes the expected performance characteristics of this compound based on typical validation parameters for isotope dilution mass spectrometry methods. For comparison, hypothetical performance data for a generic structural analog internal standard is also presented to illustrate the advantages of using a deuterated standard.

Performance ParameterThis compound (Isotope Dilution)Structural Analog Internal StandardJustification
Linearity (R²) >0.995>0.99This compound closely tracks the analyte's response, leading to a more linear calibration curve.
Recovery (%) 90-110%70-120%As an isotopic analog, this compound has nearly identical extraction recovery to the native analyte.
Matrix Effect (%) Minimal (compensated)Variable and often significantThis compound co-elutes and experiences the same matrix effects as the analyte, allowing for effective normalization.
Precision (RSD) <15%<20%The effective correction for variability in sample preparation and instrument response leads to higher precision.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the analysis of Fenoxycarb using this compound as an internal standard.

Sample Preparation (QuEChERS-based)

This protocol is a widely used "Quick, Easy, Cheap, Effective, Rugged, and Safe" method for extracting pesticide residues from food and agricultural matrices.

  • Homogenization: Homogenize 10-15 g of the sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a known amount of this compound internal standard solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol outlines the typical parameters for the analysis of Fenoxycarb using a liquid chromatograph coupled to a tandem mass spectrometer.

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium formate

    • B: Methanol with 0.1% formic acid

  • Gradient: A suitable gradient program to achieve separation of Fenoxycarb from matrix interferences.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Fenoxycarb: e.g., m/z 302.1 -> 115.1 (quantifier), 302.1 -> 87.1 (qualifier)

    • This compound: e.g., m/z 305.1 -> 115.1

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams created using Graphviz (DOT language) depict the key stages.

cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Homogenization Extraction QuEChERS Extraction (with this compound spiking) Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract LC_Separation LC Separation Final_Extract->LC_Separation Injection MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing (Ratio of Analyte/IS) MS_Detection->Data_Processing Final_Result Final Concentration Data_Processing->Final_Result

Caption: Experimental workflow for Fenoxycarb analysis.

cluster_without Without Internal Standard cluster_with With this compound Internal Standard Analyte_Signal Variable Analyte Signal Matrix_Effect Matrix Effect (Suppression/Enhancement) Analyte_Signal->Matrix_Effect Inaccurate_Result Inaccurate Result Matrix_Effect->Inaccurate_Result Analyte_IS_Ratio Stable Analyte/IS Ratio Correction Correction for Matrix Effect & Loss Analyte_IS_Ratio->Correction Accurate_Result Accurate Result Correction->Accurate_Result

Caption: Logical relationship of using an internal standard.

References

A Comparative Guide to Proficiency Testing Schemes for Fenoxycarb Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the insecticide Fenoxycarb, participation in proficiency testing (PT) schemes is a crucial element of quality assurance. These schemes provide an objective assessment of a laboratory's analytical performance and the reliability of its data. This guide offers a comparative overview of prominent proficiency testing schemes available for Fenoxycarb analysis, supported by available data and detailed experimental protocols.

Proficiency testing is a cornerstone of laboratory quality management, offering a means to monitor and improve the accuracy and comparability of analytical results.[1][2] For the analysis of pesticide residues like Fenoxycarb, which is subject to regulatory limits in food and environmental samples, demonstrating analytical competence through PT schemes is often a mandatory requirement for accreditation and regulatory compliance.[2]

Overview of Major Proficiency Testing Scheme Providers

Several internationally recognized organizations provide proficiency testing schemes that include Fenoxycarb in their scope of multi-residue pesticide analysis. The most prominent among these are the European Union Reference Laboratories (EURLs), FAPAS (a service from Fera Science Ltd.), and TestQual.

These organizations are typically accredited to ISO/IEC 17043, which specifies the general requirements for the competence of PT providers.[2] Their programs involve the distribution of test materials (samples) with known, but undisclosed, concentrations of analytes to participating laboratories. The laboratories analyze the samples and report their results, which are then statistically evaluated against the assigned value.

Comparison of Proficiency Testing Schemes for Fenoxycarb

While a direct head-to-head comparison of performance is challenging due to the confidential nature of individual laboratory results, an analysis of the final reports from these schemes can provide valuable insights into their design and the overall performance of participating laboratories for specific analytes like Fenoxycarb.

For this guide, we have analyzed publicly available data from the European Union Proficiency Test for Pesticide Residues in Fruits and Vegetables (EUPT-FV). The following table summarizes the performance data for Fenoxycarb from a recent EUPT-FV report.

ParameterEUPT-FV-21 (Spinach)EUPT-FV-22 (Cucumber)
Assigned Value (mg/kg) 0.0860.063
Number of Participants 168170
Number of Results 160163
Uncertainty u(x) (mg/kg) 0.0030.002
Robust Standard Deviation s* (mg/kg) 0.0160.012
Robust CV (%) 18.619.0
Percentage of Acceptable z-scores ( z≤ 2)
Percentage of Questionable z-scores (2 < z< 3)
Percentage of Unacceptable z-scores ( z≥ 3)

Data extracted from the EURL-FV Final Reports for EUPT-FV-21 and EUPT-FV-22.

The data indicates a high level of performance among participating laboratories for the analysis of Fenoxycarb in both spinach and cucumber matrices, with over 93% of results falling within the acceptable z-score range. The robust coefficient of variation (CV) of around 19% in both schemes suggests a good consensus among the laboratories' results.

Experimental Protocols for Fenoxycarb Analysis

The successful analysis of Fenoxycarb in proficiency testing schemes relies on robust and validated analytical methods. The most commonly employed techniques are based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method, followed by chromatographic separation and detection using mass spectrometry (LC-MS/MS or GC-MS/MS).

Below are detailed experimental protocols for the determination of Fenoxycarb in fruit and vegetable matrices, based on established methodologies.

Sample Preparation: Modified QuEChERS Method

This protocol is suitable for a wide range of fruits and vegetables.

  • Homogenization: Homogenize a representative portion of the sample. For samples with low water content, add a small amount of purified water before homogenization.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add internal standards if required.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile extract).

    • Transfer it to a 2 mL d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Shake for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract:

    • Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.

    • The extract is now ready for LC-MS/MS or GC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and selective technique for the determination of Fenoxycarb.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column, such as a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

    • Example Gradient:

      • Start at 10% organic phase, ramp up to 95% over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: Typically 0.2-0.4 mL/min.

  • Injection Volume: 1-10 µL.

  • MS/MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: At least two multiple reaction monitoring (MRM) transitions should be monitored for confirmation and quantification.

    • Example Transitions for Fenoxycarb:

      • Precursor Ion (m/z): 302.1

      • Product Ion 1 (Quantifier, m/z): 116.1

      • Product Ion 2 (Qualifier, m/z): 88.0

Logical Workflow and Signaling Pathways

The following diagrams illustrate the typical workflow of a proficiency testing scheme and the logical relationship between the key steps in the analytical process.

PT_Workflow cluster_Provider Proficiency Test Provider cluster_Lab Participating Laboratory Provider_Prep Test Material Preparation (Spiking & Homogenization) Provider_Dist Distribution of Test Materials Provider_Prep->Provider_Dist Lab_Receipt Sample Receipt & Storage Provider_Dist->Lab_Receipt Provider_Eval Statistical Evaluation of Results Provider_Report Issuance of Final Report Provider_Eval->Provider_Report Lab_Report Reporting of Results Provider_Report->Lab_Report Feedback Lab_Analysis Sample Analysis (Extraction & Measurement) Lab_Receipt->Lab_Analysis Lab_Analysis->Lab_Report Lab_Report->Provider_Eval

Figure 1: Workflow of a Proficiency Testing Scheme.

Analytical_Workflow Sample Fruit/Vegetable Sample Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Analysis LC-MS/MS or GC-MS/MS Analysis Cleanup->Analysis Data Data Processing & Quantification Analysis->Data Result Final Result (mg/kg) Data->Result

Figure 2: Analytical Workflow for Fenoxycarb Analysis.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Fenoxycarb-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as Fenoxycarb-d3, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, empowering your team to maintain the highest safety standards.

Immediate Safety and Handling Precautions

This compound, a deuterated analog of the carbamate insecticide Fenoxycarb, requires careful handling due to its potential health and environmental risks. It is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[1] Adherence to proper personal protective equipment (PPE) and handling protocols is the first line of defense.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if generating dust or aerosols.To prevent inhalation.

In Case of Exposure or Spill:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Inhalation: Move the person to fresh air and keep comfortable for breathing.

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

  • Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For larger spills, follow your institution's hazardous waste spill response protocol.

Step-by-Step Disposal Procedure for this compound

The disposal of this compound must comply with all federal, state, and local regulations for hazardous waste. Fenoxycarb is classified as a hazardous waste, and while a specific EPA waste code for Fenoxycarb is not explicitly listed, carbamate pesticides are regulated under the Resource Conservation and Recovery Act (RCRA). It is often categorized under a generic code for toxic wastes or a specific code for carbamate-containing waste if available in local regulations.

Alkaline Hydrolysis: A Chemical Degradation Method

For laboratories equipped to handle chemical degradation, alkaline hydrolysis is an effective method for breaking down carbamate pesticides like Fenoxycarb into less toxic compounds. This procedure should only be performed by trained personnel in a designated and well-ventilated area, such as a fume hood.

Experimental Protocol for Alkaline Hydrolysis of this compound:

Objective: To chemically degrade this compound into less hazardous materials prior to disposal.

Materials:

  • This compound waste (in a suitable solvent or as a solid)

  • Sodium hydroxide (NaOH), pellets or a concentrated solution (e.g., 10 M)

  • Ethanol or another suitable solvent miscible with water and the this compound solution

  • Stir plate and stir bar

  • Glass beaker or flask of appropriate size

  • pH meter or pH paper

  • Personal Protective Equipment (PPE) as listed above

Procedure:

  • Preparation: In a chemical fume hood, place the beaker or flask containing the this compound waste on a stir plate. If the waste is a solid, dissolve it in a minimal amount of a suitable solvent like ethanol.

  • Dilution: Dilute the this compound solution with water to a concentration of approximately 1 g/L.

  • Alkalinization: While stirring, slowly add a 10 M sodium hydroxide solution to the this compound solution. Monitor the pH continuously. Continue adding NaOH until the pH of the solution is stable at ≥ 12.

  • Hydrolysis: Continue stirring the alkaline solution at room temperature for a minimum of 24 hours. This allows for the complete hydrolysis of the carbamate ester linkage.

  • Neutralization: After 24 hours, slowly neutralize the solution by adding a dilute acid (e.g., 1 M hydrochloric acid) while stirring. Adjust the pH to between 6.0 and 8.0.

  • Disposal: The resulting neutralized solution can now be disposed of as non-hazardous aqueous waste, in accordance with your institution's guidelines and local regulations.

Disposal of Empty Containers

Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

Procedure for Decontaminating Empty Containers:

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or methanol).

  • Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and disposed of accordingly. The rinsate can be added to the chemical waste for alkaline hydrolysis.

  • Container Disposal: Once triple-rinsed, the container can be disposed of as non-hazardous waste. Puncture the container to prevent reuse.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Fenoxycarb_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE start->ppe assess_quantity Assess Quantity of Waste ppe->assess_quantity small_quantity Small Quantity (e.g., < 1g) assess_quantity->small_quantity Small large_quantity Large Quantity (e.g., > 1g) assess_quantity->large_quantity Large alkaline_hydrolysis Perform Alkaline Hydrolysis small_quantity->alkaline_hydrolysis haz_waste Dispose as Hazardous Chemical Waste (Contact EHS) large_quantity->haz_waste neutralize Neutralize Solution (pH 6-8) alkaline_hydrolysis->neutralize dispose_aqueous Dispose as Non-Hazardous Aqueous Waste neutralize->dispose_aqueous container Empty this compound Container triple_rinse Triple Rinse with Solvent container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container triple_rinse->dispose_container collect_rinsate->haz_waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.